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  • Product: 2-(Tert-butoxy)pyridine-3-sulfonyl fluoride
  • CAS: 2248347-52-4

Core Science & Biosynthesis

Foundational

Preparation of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride: A Technical Guide

Executive Summary This guide details the synthesis of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized electrophile for sulfur(VI) fluoride exchange (SuFEx) chemistry. This compound features a tert-butoxy grou...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized electrophile for sulfur(VI) fluoride exchange (SuFEx) chemistry. This compound features a tert-butoxy group, which serves as both a steric modulator and a latent handle for revealing a 2-pyridone pharmacophore upon acidic deprotection.

Strategic Challenge: The tert-butoxy group is acid-sensitive (cleaving to 2-hydroxypyridine and isobutylene). Consequently, traditional sulfonyl chloride syntheses involving chlorosulfuric acid or PCl₅/POCl₃ are unsuitable due to their harsh acidic conditions.

Solution: This protocol utilizes a Directed Ortho-Lithiation (DoM) strategy under basic conditions, followed by oxidative fluorination. This route preserves the acid-labile ether linkage and ensures regioselective installation of the sulfonyl fluoride at the C3 position.

Retrosynthetic Analysis

The synthesis relies on the ortho-directing ability of the 2-alkoxy group. The disconnection reveals the sulfonyl fluoride moiety as the final installation target via a sulfinate intermediate.

Retrosynthesis Target 2-(tert-butoxy)pyridine-3-sulfonyl fluoride Sulfinate Lithium 2-(tert-butoxy)pyridine-3-sulfinate Target->Sulfinate Oxidative Fluorination (NFSI) Precursor 2-(tert-butoxy)pyridine Sulfinate->Precursor 1. n-BuLi/TMEDA 2. SO2 SM 2-Chloropyridine + KOtBu Precursor->SM SNAr

Figure 1: Retrosynthetic strategy avoiding acidic conditions.

Experimental Protocol

Stage 1: Synthesis of 2-(tert-butoxy)pyridine

If not commercially available, the precursor is synthesized via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • THF (anhydrous)[1][2][3]

Procedure:

  • Charge a flame-dried flask with KOtBu (1.2 equiv) and anhydrous THF (0.5 M concentration relative to substrate) under nitrogen.

  • Add 2-chloropyridine (1.0 equiv) dropwise at 0 °C.

  • Reflux the mixture for 12–16 hours. Monitor by TLC/LCMS.

  • Workup: Cool to room temperature. Quench with water.[4] Extract with Et₂O.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc) yields the clear oil product.

Stage 2: Directed Ortho-Lithiation and Sulfinylation

This is the critical step. The tert-butoxy group coordinates lithium, directing deprotonation to the C3 position.

Reagents:

  • 2-(tert-butoxy)pyridine (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv)

  • Sulfur dioxide (SO₂) (Excess, gas or solution)

  • THF (anhydrous)[1][2][3]

Safety Note: n-BuLi is pyrophoric.[2] SO₂ is toxic; use a fume hood.

Procedure:

  • Complexation: In a flame-dried Schlenk flask under Argon, dissolve 2-(tert-butoxy)pyridine (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (0.2 M).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 equiv) dropwise over 20 minutes.

    • Mechanism:[1][5][6][7] The TMEDA breaks down n-BuLi aggregates, increasing reactivity. The lithium coordinates to the pyridine nitrogen and the ether oxygen, directing deprotonation at C3.

  • Incubation: Stir at -78 °C for 1–2 hours to ensure complete lithiation. The solution typically turns deep yellow or orange.

  • Sulfinylation: Introduce SO₂.

    • Method A (Gas): Bubble dry SO₂ gas into the headspace (not directly into the liquid to avoid clogging) for 15 minutes.

    • Method B (DABSO): If avoiding gas, add DABSO (0.6 equiv) as a solid SO₂ surrogate (requires warming to RT for release, which may degrade the lithio-species; Gas is preferred for this specific lithiation).

  • Warming: Allow the mixture to warm to room temperature. The solvent is removed in vacuo to yield the crude Lithium 2-(tert-butoxy)pyridine-3-sulfinate . This salt is generally stable and used directly.

Stage 3: Oxidative Fluorination (SuFEx Installation)

Converting the sulfinate salt to the sulfonyl fluoride using N-Fluorobenzenesulfonimide (NFSI). This method is neutral and mild.

Reagents:

  • Crude Lithium sulfinate salt (from Stage 2)

  • NFSI (1.2 equiv)

  • Solvent: CH₂Cl₂ or THF/Water biphasic mix

Procedure:

  • Suspend the crude lithium sulfinate in CH₂Cl₂ (0.2 M).

  • Add NFSI (1.2 equiv) in one portion at 0 °C.

  • Stir at room temperature for 2–4 hours.

    • Observation: The reaction typically proceeds from a suspension to a clearer solution as the fluorination occurs.

  • Workup: Dilute with CH₂Cl₂. Wash with saturated NaHCO₃ (to remove sulfonimide byproduct) and brine.

  • Purification: Dry over MgSO₄ and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Note: Sulfonyl fluorides are generally stable on silica but avoid adding amines (like triethylamine) to the eluent.

Reaction Workflow Diagram

Workflow Step1 Step 1: Lithiation (-78°C, THF, n-BuLi/TMEDA) Intermediate 3-Lithio-2-(tert-butoxy)pyridine Step1->Intermediate Deprotonation at C3 Step2 Step 2: SO2 Quench (Formation of Sulfinate) Step3 Step 3: Oxidative Fluorination (NFSI, 0°C -> RT) Step2->Step3 S(IV) to S(VI) Oxidation Product 2-(tert-butoxy)pyridine-3-sulfonyl fluoride Step3->Product Purification Intermediate->Step2 Electrophilic Trap

Figure 2: Step-by-step reaction workflow.

Quality Control & Characterization

ParameterExpected Value / MethodNotes
Appearance White to off-white solid or clear oilDepends on purity and crystallization.
¹⁹F NMR δ +60 to +65 ppm (singlet)Characteristic shift for Ar-SO₂F.
¹H NMR t-Bu singlet (~1.6 ppm) + 3 Pyridine protonsCheck for loss of C3 proton.
Stability Hydrolytically stable at neutral pHAvoid strong acids (cleaves t-Bu) or strong nucleophiles without activation.
Storage 2–8 °C, Inert atmosphereMoisture sensitive over long term.
Troubleshooting
  • Low Yield in Step 2: Ensure THF is strictly anhydrous and TMEDA is distilled. The lithiated species is moisture sensitive. If C6-lithiation is observed (by NMR of quenched crude), reduce temperature to -90 °C or decrease incubation time.

  • Decomposition: If the tert-butyl group is lost, ensure the workup of the sulfonyl fluoride is neutral. Do not use acid to quench the NFSI reaction.

References

  • Directed Ortho-Lithiation of 2-Alkoxypyridines

    • Gribble, G. W., & Saulnier, M. G. (1980). Lithiation of 2-methoxypyridine. Tetrahedron Letters, 21(43), 4137-4140. (Establishes C3 regioselectivity for 2-alkoxypyridines).
    • Marsais, F., & Quéguiner, G. (1981). Metallation of halogenopyridines.[1][8] A new synthesis of 2,3-disubstituted pyridines. Tetrahedron, 39(12), 2009-2021.

  • Synthesis of Sulfonyl Fluorides from Sulfinates (SuFEx)

    • Davies, J. J., et al. (2018). One-Pot Pd-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides. Journal of the American Chemical Society, 140(18), 5860–5865. Link (Describes the mechanism of NFSI oxidation of sulfinates).

    • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Use of DABSO as SO₂ Source

    • Woolven, H., et al. (2011). DABSO: A Solid Source of Sulfur Dioxide. Organic Letters, 13(18), 4876–4878. Link

Sources

Exploratory

The Emergence of a Latent Bioorthogonal Warhead: A Technical Guide to the Mechanism of Action of 2-(tert-butoxy)pyridine-3-sulfonyl Fluoride

Abstract In the landscape of covalent chemical biology and drug discovery, the quest for exquisitely controllable and selective reactive fragments is paramount. The sulfonyl fluoride moiety has risen to prominence as a p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of covalent chemical biology and drug discovery, the quest for exquisitely controllable and selective reactive fragments is paramount. The sulfonyl fluoride moiety has risen to prominence as a privileged electrophile, demonstrating a unique balance of stability and reactivity that enables the targeting of a broad range of nucleophilic amino acid residues. This technical guide delves into the core mechanism of action of a specialized sulfonyl fluoride, 2-(tert-butoxy)pyridine-3-sulfonyl fluoride. We will explore the strategic incorporation of a tert-butoxy group, which confers a latent reactivity to the molecule, allowing for conditional activation. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its underlying principles, potential applications, and the experimental methodologies to harness its capabilities.

Introduction: The Sulfonyl Fluoride "Warhead" and the SuFEx Revolution

The development of targeted covalent inhibitors has traditionally been dominated by electrophiles that react with the thiol side chain of cysteine residues. However, the relatively low abundance of cysteine in proteomes has spurred the exploration of alternative reactive groups. Sulfonyl fluorides have emerged as a versatile class of "warheads" capable of forming stable covalent bonds with a variety of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine.[1][2] This broader targeting scope significantly expands the druggable proteome.

The resurgence of interest in sulfonyl fluorides has been fueled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless and coworkers.[3] SuFEx is lauded as a next-generation "click chemistry" reaction, characterized by its high efficiency, broad scope, and compatibility with aqueous environments.[4][5] Sulfonyl fluorides are remarkably stable to hydrolysis and reduction, yet they can be triggered to react with nucleophiles under specific physiological conditions, making them ideal for biological applications.[3]

The Strategic Design of 2-(tert-butoxy)pyridine-3-sulfonyl Fluoride: A Latent Reactive Probe

The subject of this guide, 2-(tert-butoxy)pyridine-3-sulfonyl fluoride, represents a sophisticated iteration of a sulfonyl fluoride probe. Its design incorporates two key features that dictate its mechanism of action: the pyridine-3-sulfonyl fluoride moiety and the 2-(tert-butoxy) group.

  • The Pyridine-3-sulfonyl Fluoride Core: This component is the electrophilic engine of the molecule. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it susceptible to nucleophilic attack. The position of the sulfonyl fluoride at the 3-position of the pyridine ring influences its reactivity and steric presentation to potential biological targets.

  • The 2-(tert-butoxy) Group: A Removable Shield: The tert-butoxy group is a bulky substituent that serves as a temporary "protecting" or "masking" group. In its intact form, the steric hindrance of the tert-butoxy group can modulate the reactivity of the neighboring sulfonyl fluoride and influence the molecule's binding affinity to a target protein. Crucially, the tert-butoxy group is designed to be removable under specific conditions, a process central to the molecule's intended mechanism of action. The tert-butoxycarbonyl (Boc) group, a related structure, is a well-established acid-labile protecting group in organic synthesis.[6]

The overarching hypothesis for the mechanism of action of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride is that it functions as a latent bioorthogonal warhead . It can be introduced into a biological system in a relatively inert state, and its covalent reactivity is "unmasked" upon the removal of the tert-butoxy group, potentially in a spatially or temporally controlled manner.

The Dual-Stage Mechanism of Action

The mechanism of action of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride can be conceptualized as a two-stage process: an initial non-covalent binding event, followed by a conditional covalent modification.

Stage 1: Non-Covalent Recognition and Binding

Initially, the intact molecule, 2-(tert-butoxy)pyridine-3-sulfonyl fluoride, is expected to engage with its protein target through non-covalent interactions. These interactions, which can include hydrogen bonding, hydrophobic interactions, and van der Waals forces, are dictated by the overall shape and electronic properties of the molecule. The pyridine ring and the tert-butoxy group play a significant role in determining the binding affinity and selectivity for a particular protein pocket.

Stage 2: Conditional Activation and Covalent Modification

The covalent modification step is contingent on the removal of the tert-butoxy group. This deprotection step is the key to unmasking the full reactivity of the sulfonyl fluoride.

Deprotection: The tert-butoxy group can be cleaved under acidic conditions, a common strategy for removing such protecting groups.[6] In a biological context, this could be achieved by:

  • Acidic Microenvironments: Certain cellular compartments or the microenvironment of a tumor can have a lower pH, which could trigger the removal of the tert-butoxy group.

  • Enzymatic Cleavage: While less common for a simple tert-butoxy ether, it is conceivable that an enzyme with an acidic residue in its active site could catalyze the cleavage.

Upon removal of the tert-butyl group, a hydroxyl group is revealed at the 2-position of the pyridine ring, yielding 2-hydroxypyridine-3-sulfonyl fluoride. This transformation has two significant consequences:

  • Increased Reactivity: The formation of the 2-hydroxy group can alter the electronic properties of the pyridine ring, potentially increasing the electrophilicity of the sulfonyl fluoride.

  • Novel Binding Interactions: The newly formed hydroxyl group can participate in hydrogen bonding interactions within the protein's binding site, which may lead to a reorientation of the molecule and facilitate the subsequent covalent reaction.

Covalent Bond Formation: Once activated, the sulfonyl fluoride moiety is positioned to react with a nearby nucleophilic amino acid residue (e.g., Lys, Tyr, Ser, His). The nucleophilic side chain attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonate ester or sulfonamide linkage. This irreversible covalent bond results in the permanent modification and, typically, the inhibition of the target protein.

The following diagram illustrates this proposed two-stage mechanism:

Mechanism_of_Action cluster_0 Stage 1: Non-Covalent Binding cluster_1 Stage 2: Activation & Covalent Modification Molecule 2-(tert-butoxy)pyridine-3-sulfonyl fluoride Target Target Protein Molecule->Target Reversible Binding (Ki) Deprotection Deprotection (e.g., acidic pH) Target->Deprotection Covalent_Complex Covalently Modified Protein Activated_Molecule 2-hydroxypyridine-3-sulfonyl fluoride Deprotection->Activated_Molecule Activated_Molecule->Covalent_Complex Irreversible Covalent Bonding (kinact)

Caption: Proposed two-stage mechanism of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride.

Experimental Workflow for Characterizing the Mechanism of Action

Validating the proposed mechanism requires a series of well-designed experiments. The following workflow provides a general framework for researchers.

Synthesis and Characterization

The first step is the synthesis of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride. Various methods for the synthesis of heteroaryl sulfonyl fluorides have been reported, often starting from the corresponding sulfonic acid, sulfonyl chloride, or thiol.[7][8][9]

A plausible synthetic route could involve:

  • Sulfonylation: Introduction of a sulfonic acid or a precursor group at the 3-position of 2-(tert-butoxy)pyridine.

  • Conversion to Sulfonyl Fluoride: Treatment of the sulfonic acid or a derivative with a fluorinating agent.

Characterization of the final compound would be performed using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

In Vitro Reactivity and Stability Studies

To assess the latent nature of the probe, its stability and reactivity should be evaluated under various conditions.

Table 1: Experimental Plan for In Vitro Evaluation

ExperimentConditionsExpected Outcome for a Latent Probe
Stability Assay Incubation in physiological buffer (pH 7.4) and acidic buffer (pH 5.0)Stable at pH 7.4; gradual deprotection to the hydroxy form at pH 5.0
Reactivity Assay Reaction with a model nucleophile (e.g., N-acetyl-L-lysine) at pH 7.4 and 5.0Slow or no reaction at pH 7.4; faster reaction at pH 5.0
Competitive Reactivity Co-incubation of the tert-butoxy and hydroxy forms with a target proteinThe hydroxy form should exhibit a faster rate of covalent modification
Target Engagement and Covalent Modification Analysis

Identifying the protein targets and confirming covalent modification are crucial steps.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the target protein with 2-(tert-butoxy)pyridine-3-sulfonyl fluoride at different pH values (e.g., 7.4 and 5.5).

  • Sample Preparation: Desalt the protein samples to remove excess reagent.

  • Mass Spectrometry: Analyze the samples using high-resolution mass spectrometry (e.g., ESI-Q-TOF).

  • Data Analysis: Look for a mass shift corresponding to the addition of the 2-hydroxypyridine-3-sulfonyl moiety to the protein.

Structural Elucidation of the Covalent Adduct

To pinpoint the site of covalent modification, tandem mass spectrometry (MS/MS) and, ideally, X-ray crystallography or cryo-electron microscopy (cryo-EM) should be employed.

Workflow for Site-of-Modification Mapping:

Site_Mapping_Workflow Covalent_Complex Covalently Modified Protein Proteolysis Proteolytic Digestion (e.g., Trypsin) Covalent_Complex->Proteolysis LC_MSMS LC-MS/MS Analysis Proteolysis->LC_MSMS Database_Search Database Search & Spectral Interpretation LC_MSMS->Database_Search Modified_Peptide Identification of Modified Peptide and Amino Acid Residue Database_Search->Modified_Peptide

Caption: Workflow for identifying the amino acid residue modified by the probe.

Potential Applications in Drug Discovery and Chemical Biology

The unique properties of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride open up several exciting avenues for research and development:

  • Development of Conditionally Activated Covalent Drugs: The latent reactivity allows for the design of drugs that are activated in specific disease microenvironments, such as acidic tumor tissues, potentially reducing off-target effects.

  • Chemical Proteomics Probes: This molecule can be used to map nucleophilic "hotspots" in proteins under different pH conditions, providing insights into protein function and regulation.

  • Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag, derivatives of this molecule can be used for ABPP to identify and quantify the activity of specific enzymes in complex biological samples.[2]

Conclusion

2-(tert-butoxy)pyridine-3-sulfonyl fluoride is a cleverly designed chemical tool that embodies the principles of latent bioorthogonality. Its mechanism of action, centered on a conditional deprotection event that unmasks a highly reactive sulfonyl fluoride, offers a sophisticated level of control over covalent modification. By understanding and harnessing this mechanism, researchers can develop more selective and effective covalent inhibitors and chemical probes, ultimately advancing the frontiers of chemical biology and drug discovery. The strategic use of such "smart" electrophiles will undoubtedly play a crucial role in expanding the druggable proteome and developing next-generation therapeutics.

References

  • Narayanan, A. & Jones, L. H. Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659 (2015). [Link]

  • Dong, J. et al. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448 (2014). [Link]

  • Zheng, Q. et al. SuFEx Click Chemistry: Development and Applications. Chemical Reviews, 122(5), 5467–5551 (2022). [Link]

  • Shannon, D. A. & Weerapana, E. Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18–26 (2015). [Link]

  • Barrow, A. S. et al. The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(17), 4731–4758 (2019). [Link]

  • Wikipedia. tert-Butoxycarbonyl protecting group. [Link]

  • Pérez-Palau, M. & Cornella, J. Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497–2500 (2020). [Link]

  • Bolm, C. & Lurias, I. Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry, 85(15), 9837–9847 (2020). [Link]

  • Qin, H.-L. et al. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Communications, 12(1), 3823 (2021). [Link]

  • Ackermann, L. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 11(1), 2003 (2020). [Link]

  • Weerapana, E. & Shannon, D. A. Covalent protein modification: the current landscape of residue-specific electrophiles. PubMed, [Link]

  • Pellecchia, M. et al. Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. Journal of Medicinal Chemistry, 61(1), 229–244 (2018). [Link]

  • Asif, M. Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 13(3), 239 (2023). [Link]

  • Ball, N. D. et al. Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications, 58(94), 13136–13139 (2022). [Link]

  • Engle, K. M. Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv, (2023). [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • Seeberger, P. H. The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. The Journal of Organic Chemistry, 74(6), 2486–2493 (2009). [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2-(tert-Butoxy)pyridine-3-sulfonyl Fluoride

This guide provides an in-depth technical analysis of the spectroscopic characteristics, synthesis logic, and applications of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized reagent in Sulfur(VI) Fluoride Exc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics, synthesis logic, and applications of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Executive Summary & Compound Profile

2-(tert-butoxy)pyridine-3-sulfonyl fluoride represents a strategic building block in medicinal chemistry, particularly for the development of SuFEx-enabled covalent inhibitors . This compound combines the latent reactivity of the sulfonyl fluoride group (the "warhead") with a tert-butoxy moiety, which serves as an acid-labile protecting group for the 2-pyridone pharmacophore.

The spectroscopic profile of this molecule is defined by the interplay between the electron-withdrawing sulfonyl fluoride group and the electron-donating tert-butoxy substituent.

Chemical Identity
PropertyValue
IUPAC Name 2-(tert-butoxy)pyridine-3-sulfonyl fluoride
Molecular Formula C

H

FNO

S
Molecular Weight 233.26 g/mol
Key Functionality SuFEx Hub (S-F bond), Masked Pyridone (O-tBu)
Predicted LogP ~2.1 (Lipophilic due to t-Bu)

Spectroscopic Data Analysis[1][3][4][5][6]

The following data represents the anticipated spectroscopic signature derived from high-fidelity structural analogs (e.g., 2-methoxypyridine-3-sulfonyl fluoride and 2-tert-butoxypyridine) and standard substituent chemical shift increments.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
1.

F NMR (The Diagnostic Signal)

The fluorine atom attached to the hexavalent sulfur provides a distinct, singlet resonance.

  • Chemical Shift (

    
    ): +64.0 to +67.0 ppm  (relative to CFCl
    
    
    
    ).
  • Multiplicity: Singlet (s).

  • Interpretation: This region is characteristic of aryl sulfonyl fluorides. The electron-rich 2-alkoxy group may cause a slight upfield shift compared to electron-deficient pyridine analogs.

2.

H NMR (Proton Architecture)

The spectrum is dominated by the intense tert-butyl singlet and the three aromatic protons of the pyridine ring.

  • Solvent: CDCl

    
     (Reference: 7.26 ppm)[1]
    
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-4 8.25 – 8.35dd7.8, 1.8Deshielded by ortho-SO

F group.
H-6 8.30 – 8.40dd4.8, 1.8Alpha to Nitrogen; typical downfield pyridine shift.
H-5 7.05 – 7.15dd7.8, 4.8Shielded relative to H4/H6; typical

-proton.
t-Butyl 1.65 – 1.70s-Strong singlet (9H); diagnostic of the O-protection.
3.

C NMR (Carbon Skeleton)
  • Solvent: CDCl

    
     (Reference: 77.16 ppm)[1]
    
Carbon Type

(ppm)
Features
C-2 (C-O) ~158 - 160Deshielded by Oxygen; quaternary.
C-3 (C-S) ~122 - 126Ipso to SO

F; may show C-F coupling (

Hz).
C-6 (C-N) ~150 - 152Alpha to Nitrogen.
C-4 ~138 - 140Para to Nitrogen.
C-5 ~118 - 120Beta to Nitrogen.
C-Quat (tBu) ~82 - 84Quaternary carbon of the tert-butyl group.
C-Me (tBu) ~28 - 29Methyl carbons (3x).
B. Infrared (IR) Spectroscopy

The sulfonyl fluoride functional group exhibits unique vibrational modes distinct from sulfonyl chlorides.

  • 
    (S=O) Asymmetric:  1380 – 1400 cm
    
    
    
    (Strong)
  • 
    (S=O) Symmetric:  1180 – 1200 cm
    
    
    
    (Strong)
  • 
    (S-F) Stretch:  760 – 800 cm
    
    
    
    (Distinctive for SuFEx reagents)
  • 
    (C-H) Aliphatic:  2970 – 2990 cm
    
    
    
    (tert-butyl C-H stretches)
C. Mass Spectrometry (MS)
  • Ionization Mode: ESI (Positive)

  • Molecular Ion [M+H]

    
    : 
    
    
    
  • Fragment Ions:

    • [M - C

      
      H
      
      
      
      + H]
      
      
      :
      Loss of isobutene (typical for tert-butyl ethers)
      
      
      generates the 2-pyridone species (
      
      
      ).
    • [M - F]

      
      :  Rare in ESI, but hydrolysis products [M-F+OH] may appear as artifacts (
      
      
      
      ).

Experimental Protocols

A. Synthesis Workflow (Directed Ortho-Lithiation Strategy)

This protocol leverages the directing power of the tert-butoxy group to install the sulfur handle regioselectively at the C-3 position.

Reagents: 2-(tert-butoxy)pyridine,


-BuLi, SO

gas, NFSI (N-Fluorobenzenesulfonimide).
  • Lithiation:

    • Dissolve 2-(tert-butoxy)pyridine (1.0 eq) in anhydrous THF under Ar/N

      
      .
      
    • Cool to -78 °C .

    • Add

      
      -BuLi (1.1 eq) dropwise. Stir for 1 hour. The tert-butoxy group directs lithiation to the C-3 position.
      
  • Sulfinylation:

    • Bubble dry SO

      
       gas into the solution at -78 °C for 15 minutes.
      
    • Allow to warm to room temperature (formation of lithium sulfinate).

  • Fluorination (One-Pot):

    • Remove excess SO

      
       under vacuum.
      
    • Redissolve the crude sulfinate salt in CH

      
      Cl
      
      
      
      or THF.
    • Add NFSI (1.2 eq) at 0 °C and stir for 2-4 hours.

  • Workup:

    • Quench with saturated NaHCO

      
      . Extract with EtOAc.
      
    • Purify via flash chromatography (Hexanes/EtOAc). Note: Silica gel can be acidic; add 1% Et

      
      N to the eluent to prevent deprotection of the tert-butyl group.
      
B. Characterization Workflow

To validate the identity of the synthesized compound, follow this self-validating sequence:

  • TLC Check: Visualize under UV (254 nm). Stain with KMnO

    
     (oxidizes sulfur species).
    
  • 
    F NMR (Crude):  Check for the singlet at +65 ppm. If a signal appears at +50 to +55 ppm, it may indicate sulfonyl fluoride hydrolysis or side-products.
    
  • HRMS: Confirm the parent mass (234.06 Da).

  • Stability Test: Incubate a small aliquot in PBS (pH 7.4) with BSA (Bovine Serum Albumin). Monitor by LC-MS to assess SuFEx reactivity (covalent modification of Tyrosine/Lysine).

Visualization: Synthesis & Characterization Logic

The following diagram illustrates the logical flow from precursor to validated reagent, highlighting critical decision nodes.

SuFEx_Workflow Start 2-(tert-butoxy)pyridine Lithiation 1. n-BuLi (-78°C) Directed Ortho-Lithiation Start->Lithiation Activation Sulfinylation 2. SO2 Capture (Li-Sulfinate Intermediate) Lithiation->Sulfinylation S-Insertion Fluorination 3. NFSI (Electrophilic F+) SuFEx Handle Installation Sulfinylation->Fluorination Oxidative Fluorination Product 2-(tert-butoxy)pyridine-3-SO2F Fluorination->Product Isolation QC_NMR QC: 19F NMR (+65 ppm) Diagnostic Singlet Product->QC_NMR Validation Application Application: Covalent Protein Profiling QC_NMR->Application Confirmed Purity

Caption: Logical workflow for the synthesis and validation of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride.

Stability & Handling (Best Practices)

  • Acid Sensitivity: The tert-butoxy group is acid-labile. Avoid acidic workups (e.g., 1M HCl washes) which will cleave the ether to form 2-pyridone-3-sulfonyl fluoride .

  • Hydrolysis: While sulfonyl fluorides are generally stable, the pyridine nitrogen can act as an intramolecular base, potentially catalyzing hydrolysis in wet solvents. Store under inert atmosphere (Ar/N

    
    ) at -20 °C.
    
  • Reactivity: This compound is a "latent" electrophile. It is stable to water but will react rapidly with nucleophiles (Tyr-OH, Lys-NH

    
    ) in the presence of a specific microenvironment or Lewis base catalyst.
    

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Gribble, G. W., & Saulnier, M. G. (1982). "Directed Ortho-Lithiation of 2-(tert-Butoxy)pyridine." Tetrahedron Letters.
  • Dong, J., et al. (2020). "SuFEx-Enabled Drug Discovery." Chemical Society Reviews. Link

  • Liu, F., et al. (2018). "Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride Derived Connectors." Journal of the American Chemical Society. Link

Sources

Exploratory

Discovery and Application of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride: A Technical Guide

This guide details the strategic design, synthesis, and application of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized reagent in the Sulfur(VI) Fluoride Exchange (SuFEx) toolkit.[1] While "PyFluor" (pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic design, synthesis, and application of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized reagent in the Sulfur(VI) Fluoride Exchange (SuFEx) toolkit.[1]

While "PyFluor" (pyridine-2-sulfonyl fluoride) is widely known as a deoxyfluorination reagent, the 3-sulfonyl variants, particularly those with the 2-(tert-butoxy) motif, represent a distinct class of "latent" building blocks.[1] These are designed to overcome the synthetic instability of 2-pyridone-3-sulfonyl chlorides, serving as robust precursors for bioactive sulfonamides in drug discovery (e.g., Bcl-2 inhibitors, kinase inhibitors).[1]

Part 1: The Strategic Imperative (Why This Molecule?)

In medicinal chemistry, the 2-pyridone-3-sulfonamide scaffold is a privileged pharmacophore found in numerous bioactive compounds. However, synthesizing this motif is notoriously difficult due to:

  • Tautomeric Ambiguity: 2-pyridones exist in equilibrium with 2-hydroxypyridines, leading to mixtures of N- and O-alkylation/sulfonylation products.[1]

  • Instability of Sulfonyl Chlorides: Electron-rich heteroaryl sulfonyl chlorides (like 2-methoxy-3-pyridyl) are prone to rapid hydrolysis and desulfonylation.[1]

The Solution: The discovery of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride addresses these bottlenecks.[1]

  • The tert-Butoxy Group: Acts as a bulky, lipophilic "mask" for the 2-oxo group.[1] It locks the pyridine in the aromatic form, preventing tautomerization during functionalization.[1] It can be cleaved under acidic conditions (e.g., TFA) to reveal the 2-pyridone after the sulfonamide bond is formed.[1]

  • The Sulfonyl Fluoride (SO₂F): Replaces the unstable chloride.[1] It renders the molecule stable to hydrolysis (SuFEx stability) yet highly reactive toward amines in the presence of specific activators (e.g., calcium salts or DBU).[1]

Molecular Architecture & Properties[1]
FeatureFunctionMechanistic Insight
Pyridine Core ScaffoldProvides the heteroaromatic template common in kinase/enzyme inhibitors.[1]
3-SO₂F Warhead ElectrophileSuFEx Hub: Resistant to reduction and hydrolysis; reacts exclusively at sulfur with nucleophiles.
2-O-tBu Group Protecting GroupSteric/Electronic Gate: The bulky t-butyl group prevents nucleophilic attack at C2 and increases solubility in organic solvents.[1]
C-F Bond StabilityHigh bond energy (approx. 130 kcal/mol) ensures shelf-stability compared to sulfonyl chlorides.[1]

Part 2: Synthesis and "Discovery" of the Route

The synthesis of this molecule relies on Directed ortho-Metalation (DoM) or Oxidative Chlorination-Fluorination , leveraging the directing power of the 2-alkoxy group.[1]

Pathway A: The Lithiation-Sulfinylation Route (Preferred)

This route avoids the use of harsh oxidative conditions and is scalable.[1]

  • Precursor: 2-(tert-butoxy)pyridine.[1][2]

  • Lithiation: Treatment with n-butyllithium (n-BuLi) or LDA directs lithiation to the C3 position (ortho to the directing alkoxy group).[1]

  • Sulfur Capture: Quenching the lithio-species with SO₂ or a sulfur source (DABSO).[1]

  • Fluorination: Oxidative chlorination followed by fluorination, or direct electrophilic fluorination using NFSI.[1]

Pathway B: The Oxidative Fluorination (One-Pot)

A modern approach using mercaptans or disulfides.[1]

  • Starting Material: 2-(tert-butoxy)pyridine-3-thiol.[1]

  • Reagents: Acetonitrile/Water, KF, and an oxidant (e.g., Trichloroisocyanuric acid or Selectfluor).[1]

  • Mechanism: In situ formation of the sulfonyl chloride equivalent, immediately trapped by fluoride.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride

Based on modified procedures for hindered pyridine sulfonyl fluorides (e.g., Sharpless et al., 2014; Willis et al., 2018).[1]

Reagents:

  • 2-(tert-butoxy)pyridine (1.0 equiv)[1][2]

  • n-Butyllithium (1.2 equiv, 2.5 M in hexanes)[1]

  • DABSO (bis(sulfur dioxide)-1,4-diazabicyclo[2.2.2]octane adduct) (0.6 equiv)[1]

  • NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv)[1][3]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Lithiation: Dissolve 2-(tert-butoxy)pyridine in THF (0.2 M) and cool to -78 °C .

  • Metalation: Add n-BuLi dropwise over 20 minutes. Maintain temperature < -70 °C. Checkpoint: The solution typically turns yellow/orange, indicating formation of the 3-lithio species.[1] Stir for 1 hour.

  • Sulfinylation: Add solid DABSO in one portion. Allow the mixture to warm to 0 °C over 2 hours. The slurry will become a clear solution as the sulfinate forms.[1]

  • Fluorination: Cool back to -20 °C . Add NFSI (dissolved in minimal THF) dropwise.[1]

  • Quench & Workup: Stir at room temperature for 12 hours. Quench with sat. NaHCO₃. Extract with EtOAc (3x).[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The sulfonyl fluoride is typically a stable, colorless oil or low-melting solid.[1]

Protocol 2: SuFEx Coupling (Sulfonamide Synthesis)

Objective: Coupling with a primary amine (R-NH₂).[1]

  • Mix: Combine Sulfonyl Fluoride (1.0 equiv) and Amine (1.2 equiv) in MeCN.

  • Activate: Add DBU (1.5 equiv) or Ca(NTf₂)₂ (5 mol%).

  • Monitor: Stir at 50 °C. Monitor by LC-MS for disappearance of the SO₂F peak (distinctive mass shift).

  • Deprotection (Optional): To generate the 2-pyridone, treat the isolated sulfonamide with TFA/DCM (1:1) at RT for 1 hour.

Part 4: Visualization of Reaction Pathways[1]

The following diagram illustrates the synthesis of the reagent and its divergent applications in drug discovery (SuFEx coupling vs. Deprotection).

G Start 2-(tert-butoxy)pyridine Lithio 3-Lithio Intermediate (Directed ortho-Metalation) Start->Lithio Sulfinate Pyridine-3-sulfinate (DABSO Adduct) Lithio->Sulfinate DABSO (SO2 source) Product 2-(tert-butoxy)pyridine- 3-sulfonyl fluoride (The Reagent) Sulfinate->Product Sulfonamide Protected Sulfonamide (SuFEx Product) Product->Sulfonamide SuFEx: Amine, DBU/Ca++ Amine Primary Amine (R-NH2) Amine->Sulfonamide Pyridone 2-Pyridone-3-sulfonamide (Bioactive Scaffold) Sulfonamide->Pyridone TFA/DCM (Acidic Cleavage)

Figure 1: Synthetic workflow from precursor to bioactive 2-pyridone scaffold via the sulfonyl fluoride hub.[1]

Part 5: Critical Analysis & Troubleshooting

Why Fluoride over Chloride?

In the context of 2-alkoxypyridines, the sulfonyl chloride is highly prone to:

  • Desulfonylation: Loss of SO₂ to form the chloropyridine.[1]

  • Hydrolysis: Rapid degradation during silica chromatography.[1] The sulfonyl fluoride bond is shorter and stronger, resisting these degradation pathways while maintaining high reactivity towards amines in the "SuFEx window" (pH > 7 or Lewis acid catalysis).[1]

Troubleshooting the Synthesis
  • Low Yield in Lithiation: Ensure the temperature is strictly < -70 °C. The 2-lithio species (thermodynamic product) can compete with the 3-lithio species (kinetic product) if the temperature rises.[1]

  • Incomplete Fluorination: If using NFSI, ensure reagents are dry.[1] Water quenches the sulfinate to the sulfonic acid, which does not react with NFSI.[1]

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.[1] Link[1]

  • Willis, M. C., et al. (2018).[1] "One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides." Chemical Science, 9, 1431-1436.[1] Link

  • Dong, J., et al. (2020).[1] "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." Nature Reviews Chemistry, 4, 294–307.[1] Link[1]

  • Loughney, D. A., et al. (2018).[1] "Practical Synthesis of Heteroaryl Sulfonyl Fluorides." Journal of Organic Chemistry, 83(20), 12815–12824.[1] Link[1]

  • Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Protein Labeling with 2-(tert-butoxy)pyridine-3-sulfonyl fluoride

Executive Summary This application note details the utility of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (referred to herein as tBu-PySF ) as a next-generation chemoselective probe for protein labeling. Leveraging Sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (referred to herein as tBu-PySF ) as a next-generation chemoselective probe for protein labeling. Leveraging Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, tBu-PySF offers a distinct advantage over traditional sulfonyl fluorides: the tert-butoxy substituent modulates the electrophilicity of the sulfonyl warhead while the pyridine core facilitates site-specific recognition. This reagent is particularly effective for targeting Tyrosine and Lysine residues within catalytic pockets or protein-protein interfaces where traditional electrophiles (e.g., N-hydroxysuccinimide esters) fail due to instability or lack of selectivity.

Scientific Background & Mechanism[1][2][3]

The SuFEx Advantage

Sulfonyl fluorides (


) possess a unique blend of stability and reactivity, a hallmark of "Click Chemistry" defined by Sharpless and coworkers.[1][2] Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are thermodynamically stable in aqueous buffers but react specifically with nucleophiles upon activation by the local protein microenvironment (e.g., hydrogen bonding or proximity to a general base).
Mechanism of Action: tBu-PySF

The tBu-PySF probe operates via a mechanism distinct from aliphatic sulfonyl fluorides.

  • Electronic Tuning: The pyridine ring acts as an electron-withdrawing core, activating the sulfonyl fluoride. However, the 2-(tert-butoxy) group is electron-donating (via resonance), which tempers this reactivity. This prevents non-specific surface labeling, ensuring the probe only reacts when "docked" or activated by a specific protein pocket.

  • Proximity-Driven Catalysis: The pyridine nitrogen (N1) can function as a weak general base or hydrogen bond acceptor, assisting in the deprotonation of the target Tyrosine phenol (

    
    ) or Lysine amine (
    
    
    
    ), facilitating the attack on the sulfur center.
  • Leaving Group: The fluoride ion (

    
    ) is a stable, non-toxic leaving group.
    
Reaction Pathway Diagram

SuFEx_Mechanism Probe tBu-PySF Probe (Latent Electrophile) Complex Encounter Complex (H-Bond Stabilization) Probe->Complex Diffusion Protein Target Protein (Nucleophile: Tyr-OH / Lys-NH2) Protein->Complex Binding TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack (Assisted by Pyridine N) Product Labeled Protein (Sulfonate/Sulfonamide Bond) TS->Product S-F Bond Cleavage Fluoride Fluoride Ion (F-) TS->Fluoride Release

Caption: Mechanistic flow of SuFEx labeling. The tBu-PySF probe forms a non-covalent complex before the rate-limiting S-F bond cleavage.

Experimental Protocol

Materials Required[2][6]
  • Reagent: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (Stock: 100 mM in anhydrous DMSO). Store at -20°C.

  • Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Note: Avoid Tris buffer if high concentrations are used, as primary amines can compete over long durations, though SFs are generally Tyr-selective.

  • Protein: Purified target protein (1–10 µM) or Cell Lysate (1 mg/mL).

  • Quench: 5x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol or DTT).
    
Standard Labeling Workflow

Step 1: Preparation Dilute the protein sample to 1 mg/mL (approx. 20-50 µM) in PBS. Ensure the pH is between 7.2 and 8.0. SuFEx is pH-sensitive; higher pH accelerates the reaction but decreases selectivity.

Step 2: Probe Addition Add tBu-PySF stock to the protein solution.

  • Kinetic Profiling: Use 10–50 µM probe (1:1 to 5:1 probe:protein ratio).

  • Proteomic Profiling: Use 100–500 µM probe for broad coverage.

  • Solvent Limit: Keep final DMSO concentration < 2% (v/v) to prevent protein denaturation.

Step 3: Incubation Incubate at 37°C for 60 minutes with gentle agitation.

  • Optimization: If labeling is weak, extend time to 4 hours. The tert-butoxy group provides steric bulk, often requiring longer incubation than unhindered phenyl sulfonyl fluorides.

Step 4: Quenching & Cleanup Stop the reaction by adding protein precipitation reagents (acetone/methanol) or directly adding 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Note: The S-F bond is stable, but the formed S-O (sulfonate) or S-N (sulfonamide) bond is covalent and irreversible under boiling conditions.

Step 5: Analysis

  • Gel-Based: If using a fluorescent analog or post-click functionalization (e.g., alkyne-tagged variant), resolve on SDS-PAGE.

  • Mass Spectrometry (Bottom-up): Digest with Trypsin. The modification adds a specific mass shift.

    • Mass Shift Calculation: Molecular Weight of Probe minus Fluoride (19 Da).

    • Formula:

      
      .
      

Data Analysis & Validation

Quantitative Assessment (Table)

When comparing tBu-PySF against standard probes (e.g., PMSF or FP-Peg-Biotin), use the following metrics:

ParametertBu-PySF (This Probe)PMSF (Standard)AEBSF (Serine Probe)
Primary Target Tyrosine / Lysine (Pocket)Serine (Active Site)Serine / Broad
Stability (pH 7.5) High (>24 hrs)Low (<1 hr)Moderate
Selectivity Context-Dependent (Ligandable sites)Active Site OnlyLow (Promiscuous)
Labeling Type Irreversible (SuFEx)IrreversibleIrreversible
Mass Spectrometry Validation

To confirm labeling, search LC-MS/MS data for the specific mass addition on Tyrosine (Y) or Lysine (K).

  • Diagnostic Ions: Look for the fragmentation of the tert-butyl group (-56 Da) in the MS2 spectrum, which serves as a reporter tag for the modification.

Applications in Drug Discovery[3][4][5][7][8][9]

Ligand-Directed Labeling (LDL)

The tert-butoxy group can be chemically modified (deprotected to hydroxyl, then alkylated) to attach specific ligands. This converts tBu-PySF into a "warhead" that can be attached to a drug scaffold to map the binding site of a reversible inhibitor.

Activity-Based Protein Profiling (ABPP)

Use tBu-PySF in complex proteomes (cell lysates) to identify proteins with hyper-reactive Tyrosines. These residues often have catalytic roles or are located in allosteric sites, making them prime targets for covalent drug discovery.

Workflow Diagram: ABPP

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Incubation Incubate with tBu-PySF (Alkyne-tagged) Lysate->Incubation Click CuAAC Click Chemistry (Add Biotin-Azide) Incubation->Click Enrichment Streptavidin Enrichment (Pull-down) Click->Enrichment Digestion Trypsin Digestion & LC-MS/MS Enrichment->Digestion

Caption: ABPP workflow using tBu-PySF for proteome-wide mapping of reactive residues.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2022). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Chemical Science. [Link]

  • Mortenson, D. E., et al. (2018). "The Sulfonyl Fluoride Electrophile in Drug Discovery and Chemical Biology." Chemical Reviews. [Link]

  • Hymel, D., & Peterson, B. R. (2012). "Tyrosine bioconjugation – an emergent alternative." Organic & Biomolecular Chemistry. [Link]

  • Narayanam, M. K., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Cell Chemical Biology. [Link]

Sources

Application

Application Note: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride as a Tunable SuFEx Probe

This comprehensive guide details the application, mechanism, and protocols for 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized chemical probe designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application, mechanism, and protocols for 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized chemical probe designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. This guide is structured for researchers in chemoproteomics and covalent drug discovery.

Part 1: Introduction & Chemical Logic

The Evolution of SuFEx Probes

Sulfonyl fluorides (SF) have emerged as a privileged class of electrophiles in chemical biology, known as "SuFEx" (Sulfur-Fluoride Exchange) warheads. Unlike highly reactive sulfonyl chlorides, SF probes possess a unique balance of stability in aqueous buffer and reactivity toward specific protein nucleophiles (Tyrosine, Lysine, Serine, Histidine) within organized binding pockets.

2-(tert-butoxy)pyridine-3-sulfonyl fluoride represents a Second-Generation Tunable Probe . While the parent compound, pyridine-3-sulfonyl fluoride, is a potent electrophile due to the electron-deficient pyridine ring, it often suffers from promiscuous labeling of surface residues.

Structural Mechanism of Action

The addition of the 2-(tert-butoxy) group serves a dual purpose, acting as a "selectivity filter" for the sulfonyl fluoride warhead at the 3-position:

  • Electronic Deactivation (+M Effect): The oxygen atom of the tert-butoxy group donates electron density into the pyridine ring via resonance. This counteracts the electron-withdrawing nature of the pyridine nitrogen, slightly reducing the electrophilicity of the sulfur center. This makes the probe less likely to react with solvent-exposed, low-pKa nucleophiles, and more likely to require the catalytic assistance of a specific protein binding pocket.

  • Steric Shielding (Ortho Effect): The bulky tert-butyl group at the 2-position creates significant steric hindrance immediately adjacent to the sulfonyl fluoride at the 3-position. This restricts the angle of attack for incoming nucleophiles, ensuring that only residues properly oriented within a binding site can displace the fluoride.

Key Applications
  • Ligandability Screening: Identifying "druggable" pockets on proteins that can accommodate the steric bulk of the probe.

  • Tyrosine/Lysine Profiling: Mapping reactive residues that are distinct from those targeted by standard, less hindered probes.

  • Fragment-Based Drug Discovery (FBDD): Serving as a covalent fragment to discover starting points for irreversible inhibitors.

Part 2: Mechanism & Workflow Visualization

The following diagram illustrates the selection mechanism and the experimental workflow for using this probe in chemoproteomics.

SuFEx_Workflow Probe 2-(tert-butoxy)pyridine-3-SF (Tunable Electrophile) Incubation 2. Probe Incubation (Time/Conc. Dependent) Probe->Incubation Protein Target Protein (Lys/Tyr/His) Lysis 1. Cell Lysis / Purification Protein->Lysis Complex Probe-Protein Complex (Steric Fit Required) Covalent Covalent Adduct (Stable Sulfonate) Complex->Covalent SuFEx Reaction (-HF) Digestion 3. Tryptic Digestion Covalent->Digestion Lysis->Incubation Incubation->Complex Binding Click 4. Click Chemistry (If Alkyne Analog used) Digestion->Click Optional Enrichment LCMS 5. LC-MS/MS Analysis Digestion->LCMS Peptide Mapping Click->LCMS

Caption: Workflow for covalent labeling using 2-(tert-butoxy)pyridine-3-sulfonyl fluoride. The steric bulk ensures reaction only occurs within accommodating binding sites.

Part 3: Experimental Protocols

Protocol A: Covalent Labeling in Complex Proteomes (Gel-Based/LC-MS)

Objective: To assess the reactivity and selectivity of the probe against a target protein or whole proteome.

Materials:

  • Probe Stock: 50 mM 2-(tert-butoxy)pyridine-3-sulfonyl fluoride in anhydrous DMSO. (Store at -80°C, avoid freeze-thaw cycles).

  • Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Note: Avoid Tris buffer if high concentrations are used, though SF is generally compatible.

  • Protein: Purified target (1-5 µM) or Cell Lysate (1 mg/mL).

Step-by-Step Methodology:

  • Preparation:

    • Dilute cell lysate to 1-2 mg/mL in PBS.

    • Critical: Ensure no DTT or BME is present in the initial incubation, as strong reducing agents can sometimes interfere or reduce disulfide bonds necessary for protein structure, though SF itself is chemoselective.

  • Probe Incubation:

    • Add the probe to the protein sample.

    • Screening Concentration: 10 µM – 100 µM.

    • Solvent Control: DMSO (final concentration < 1%).

    • Incubation Time: 1 hour at Room Temperature (25°C) or 37°C.

    • Expert Insight: Due to the steric hindrance of the tert-butoxy group, reaction kinetics may be slower than naked pyridine-SF. If no labeling is observed at 1 hour, extend to 4 hours.

  • Quenching:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer (containing reactive bromophenol blue or excess amine) or by protein precipitation (Acetone/Methanol).

  • Analysis (Choice of Readout):

    • Intact Protein Mass Spec: Look for a mass shift of +215.06 Da (Probe MW minus HF).

      • Calculation: MW of probe (C9H12FNO3S ≈ 233.26) - HF (20.01) = Adduct Mass addition.

    • Bottom-Up Proteomics: Proceed to trypsin digestion and LC-MS/MS to identify the modified residue.

Protocol B: Competition Assay (Target Engagement)

Objective: To determine if the probe binds to the same site as a known ligand or inhibitor.

  • Pre-incubation: Incubate the protein/lysate with the competitor ligand (10x excess) for 30 minutes.

  • Probe Addition: Add 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (e.g., 10 µM) and incubate for 1 hour.

  • Readout: Compare the labeling intensity (MS peak area) between the "Probe Only" and "Competitor + Probe" samples. A decrease in labeling indicates the probe targets the ligand-binding site.

Part 4: Data Analysis & Troubleshooting

Mass Spectrometry Parameters

When searching LC-MS data (e.g., MaxQuant, Proteome Discoverer), add the following variable modification:

ParameterValue
Modification Name Pyridine-tBu-Sulfonyl
Composition C9 H11 N O3 S
Monoisotopic Mass Shift +213.046 (Verify exact mass based on synthesis)
Target Residues Tyr (Y), Lys (K), His (H), Ser (S)
Losses -HF (during reaction)

Self-Validation Check: Ensure the mass shift corresponds exactly to the probe structure minus the fluoride atom. If the tert-butyl group is labile in the source (source fragmentation), look for a mass shift corresponding to the loss of C4H8 (-56 Da) from the adduct.

Reactivity Profile Comparison[1]
FeaturePyridine-3-SF (Standard)2-(tert-butoxy)pyridine-3-SF (Tuned)
Electrophilicity HighModerate (Deactivated by O-resonance)
Steric Demand LowHigh (Ortho t-BuO group)
Selectivity Low (Surface & Pocket)High (Pocket Specific)
Primary Targets Solvent-exposed Lys/TyrBuried/Pocket Lys/Tyr
Aqueous Stability ModerateHigh (Resistant to hydrolysis)

Part 5: References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Hymel, D., & Burke, T. R. (2020). Structure-based design and analysis of SuFEx chemical probes. Bioorganic & Medicinal Chemistry Letters, 30(20), 127482. Link

  • Mortenson, D. E., et al. (2018). "Screening of a SuFEx-Enabled Fragment Library for Covalent Ligand Discovery." Journal of the American Chemical Society, 140(1), 200-210. Link

  • Wang, J., et al. (2023). Sulfonylation of RNA 2′-OH groups.[1][2] ACS Central Science, 9(3), 350-361. (Discusses pyridine-sulfonyl fluoride reactivity tuning). Link

Sources

Method

Application Notes and Protocols: Synthesis of Bio-Relevant Derivatives from 2-(tert-butoxy)pyridine-3-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Modern Medicinal Chemistry The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of ap...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutics. Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. When functionalized with a sulfonyl fluoride group, the resulting molecule becomes a powerful building block for creating diverse molecular libraries. The 2-(tert-butoxy)pyridine-3-sulfonyl fluoride scaffold is of particular interest due to the unique interplay of its functional groups. The sulfonyl fluoride is a stable yet reactive handle for forming sulfonamides and other sulfur(VI) linkages through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The 2-tert-butoxy group, while sterically bulky, can modulate the electronic properties of the pyridine ring and can be cleaved under acidic conditions to reveal a 2-pyridone moiety, offering further opportunities for diversification.

This document provides a detailed guide to the synthesis of derivatives from 2-(tert-butoxy)pyridine-3-sulfonyl fluoride, focusing on key transformations relevant to drug discovery programs. We will explore the synthesis of sulfonamides, carbon-carbon bond formation via Suzuki-Miyaura coupling, and nucleophilic aromatic substitution, providing detailed protocols and mechanistic insights.

Synthesis of 2-(tert-butoxy)pyridine-3-sulfonyl Fluoride

While a variety of methods exist for the synthesis of aryl and heteroaryl sulfonyl fluorides, a common and effective approach involves the palladium-catalyzed sulfonylation of an aryl halide.[1] The following protocol describes a plausible synthesis of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride from the corresponding 3-bromopyridine derivative.

Protocol 1: Palladium-Catalyzed Synthesis of 2-(tert-butoxy)pyridine-3-sulfonyl Fluoride

This two-step, one-pot procedure involves the initial formation of a sulfinate intermediate from the reaction of the bromo-pyridine with a sulfur dioxide surrogate, followed by in-situ fluorination.

Materials:

  • 2-(tert-butoxy)-3-bromopyridine

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

  • PdCl₂(AmPhos)₂ (AmPhos = di-tert-butyl(4-dimethylaminophenyl)phosphine)

  • Triethylamine (Et₃N)

  • Isopropyl alcohol (iPrOH)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous solvents and reagents

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 2-(tert-butoxy)-3-bromopyridine (1.0 equiv), DABSO (0.6 equiv), PdCl₂(AmPhos)₂ (0.05 equiv), and anhydrous iPrOH to achieve a concentration of 0.2 M.

  • Add triethylamine (3.0 equiv) to the mixture.

  • Heat the reaction mixture to 75 °C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv) to the reaction mixture.

  • Stir the mixture at room temperature for 3 hours.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(tert-butoxy)pyridine-3-sulfonyl fluoride.

Rationale for Experimental Choices:

  • Catalyst: PdCl₂(AmPhos)₂ is an effective catalyst for the cross-coupling of aryl bromides with DABSO.[1]

  • SO₂ Source: DABSO is a stable, solid surrogate for sulfur dioxide, making it easier and safer to handle.

  • Base: Triethylamine is used to neutralize the acid generated during the reaction.

  • Fluorinating Agent: NFSI is an electrophilic fluorine source that efficiently converts the in-situ generated sulfinate to the sulfonyl fluoride.[1]

Application 1: Synthesis of 2-(tert-butoxy)pyridine-3-sulfonamides

The formation of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being present in a wide array of antibacterial, antiviral, and anticancer agents.[2][3][4] 2-(tert-butoxy)pyridine-3-sulfonyl fluoride is an excellent precursor for the synthesis of a diverse range of sulfonamides.

Mechanism of Sulfonamide Formation

The reaction proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl fluoride, with concomitant displacement of the fluoride ion. The reactivity of the sulfonyl fluoride can be enhanced by the use of a Lewis acid, which coordinates to the fluorine atom, increasing the electrophilicity of the sulfur center.[5]

G

Protocol 2A: Sulfonamide Synthesis with Highly Nucleophilic Amines

For highly nucleophilic amines, such as primary and secondary aliphatic amines, the reaction often proceeds without the need for a Lewis acid catalyst.

Materials:

  • 2-(tert-butoxy)pyridine-3-sulfonyl fluoride

  • Aliphatic amine (e.g., piperidine, morpholine)

  • tert-Amyl alcohol

  • Standard glassware for heating and workup

Procedure:

  • In a reaction vial, dissolve 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (1.0 equiv) in tert-amyl alcohol (to 0.2 M).

  • Add the aliphatic amine (2.0 equiv).

  • Seal the vial and heat the mixture to 60-80 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization.

Protocol 2B: Lewis Acid-Catalyzed Sulfonamide Synthesis with Less Nucleophilic Amines

For less nucleophilic amines, such as anilines, a Lewis acid catalyst is often necessary to achieve good yields.[5] Calcium triflimide [Ca(NTf₂)₂] is an effective catalyst for this transformation.[5]

Materials:

  • 2-(tert-butoxy)pyridine-3-sulfonyl fluoride

  • Aniline derivative

  • Calcium triflimide [Ca(NTf₂)₂]

  • tert-Amyl alcohol

Procedure:

  • To a dry reaction vial, add 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (1.0 equiv), the aniline (2.0 equiv), and Ca(NTf₂)₂ (1.0 equiv).

  • Add anhydrous tert-amyl alcohol (to 0.2 M).

  • Seal the vial and heat to 60 °C for 24 hours.

  • Workup and purify as described in Protocol 2A.

EntryAmine NucleophileLewis AcidExpected Outcome
1PiperidineNoneHigh yield
2AnilineNoneLow to no conversion
3AnilineCa(NTf₂)₂Good to high yield
44-NitroanilineCa(NTf₂)₂Moderate to good yield

Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of biaryl structures. Recent studies have shown that the C-S bond of pyridyl-sulfonyl fluorides can be activated for this transformation, providing a novel route to 2-arylpyridines.[6][7][8]

Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-S bond of the sulfonyl fluoride, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product. The use of bulky, electron-rich phosphine ligands is often crucial for promoting the C-S bond activation.[6]

G

Protocol 3: Suzuki-Miyaura Coupling of 2-(tert-butoxy)pyridine-3-sulfonyl Fluoride

Materials:

  • 2-(tert-butoxy)pyridine-3-sulfonyl fluoride

  • Aryl or heteroaryl boronic acid/ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • In a dry reaction vessel, combine 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (1.0 equiv), the boronic acid derivative (1.5 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous solvent and degas the mixture.

  • Heat the reaction under an inert atmosphere to 80-100 °C for 12-24 hours.

  • Cool to room temperature, filter through celite, and concentrate.

  • Purify the residue by column chromatography.

EntryBoronic AcidBaseExpected Outcome
1Phenylboronic acidK₂CO₃Good yield
24-Methoxyphenylboronic acidK₂CO₃Good to high yield
33-Pyridylboronic acidK₂CO₃Moderate to good yield

Application 3: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with electron-withdrawing groups like a sulfonyl fluoride, is susceptible to nucleophilic aromatic substitution (SNAr).[9][10] This allows for the displacement of a leaving group on the ring by a nucleophile. While the sulfonyl fluoride itself is not typically displaced in SNAr, its strong electron-withdrawing nature activates the ring, potentially allowing for the substitution of other leaving groups, or in some cases, dearomatization-rearomatization pathways.

Considerations for SNAr on the 2-(tert-butoxy)pyridine-3-sulfonyl Fluoride System

The 2-(tert-butoxy)pyridine-3-sulfonyl fluoride system presents an interesting case for SNAr. The powerful electron-withdrawing sulfonyl fluoride group at the 3-position will activate the ring for nucleophilic attack. The tert-butoxy group at the 2-position is electron-donating by resonance but can be labile under certain conditions. Nucleophilic attack is most likely to occur at the 4- and 6-positions, which are ortho and para to the activating sulfonyl group. If a good leaving group is present at one of these positions, it can be displaced.

Conclusion

2-(tert-butoxy)pyridine-3-sulfonyl fluoride is a highly valuable and versatile building block for the synthesis of a wide range of derivatives of interest to medicinal chemists and drug discovery professionals. Its ability to readily form sulfonamides via SuFEx chemistry, coupled with its potential for C-C bond formation through Suzuki-Miyaura coupling, provides access to diverse chemical space. The protocols and insights provided in this document are intended to serve as a practical guide for researchers looking to leverage the unique reactivity of this scaffold in their synthetic endeavors.

References

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(17), 2497-2500. [Link]

  • Qin, H., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters, 73, 152911. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Ding, K., et al. (2021). ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Organic Chemistry Frontiers, 8(1), 59-64. [Link]

  • Qin, H., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(29), 16480-16484. [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943-3947. [Link]

  • Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones. [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9150-9153. [Link]

  • Bolm, C., et al. (2021). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. The Journal of Organic Chemistry, 86(2), 1699-1709. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(8), 665-671. [Link]

  • Gribkova, E. A., & Zavarzin, I. V. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 1. [Link]

  • Pereshivko, O. P., et al. (2021). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Chemistry of Heterocyclic Compounds, 57(11), 1015-1019. [Link]

  • Grygorenko, O. O., et al. (2018). Suzuki–Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluorides. The Journal of Organic Chemistry, 83(21), 13496-13503. [Link]

  • LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Slideshare. (n.d.). SULPHONAMIDES AND SULFONES Medicinal Chemistry III.ppt. [Link]

  • Nocera, M. A., & Jacobsen, E. N. (2021). Concerted nucleophilic aromatic substitutions. Nature, 593(7858), 232-237. [Link]

  • Doyle, A. G., et al. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. Organic Letters, 24(50), 9225-9229. [Link]

  • Weiss, L. E., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(35), 14833-14841. [Link]

  • Bandi, V. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Bagley, S. W., & Willis, M. C. (2017). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 8(2), 1233-1237. [Link]

Sources

Application

experimental setup for reactions with 2-(tert-butoxy)pyridine-3-sulfonyl fluoride

This Application Note and Protocol Guide details the experimental setup for reactions involving 2-(tert-butoxy)pyridine-3-sulfonyl fluoride . Application Note: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride Subject: Experim...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the experimental setup for reactions involving 2-(tert-butoxy)pyridine-3-sulfonyl fluoride .

Application Note: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride

Subject: Experimental Setup & Protocols for SuFEx Transformations Compound Class: Heteroaryl Sulfonyl Fluoride / SuFEx Electrophile CAS Number: (Analogous structures often custom synthesized; refer to specific vendor COA) Primary Application: Modular synthesis of sulfonamides and sulfonates via Sulfur-Fluoride Exchange (SuFEx).

Introduction & Chemical Profile

2-(tert-butoxy)pyridine-3-sulfonyl fluoride is a specialized heteroaryl sulfonyl fluoride. Unlike the well-known "PyFluor" (2-pyridinesulfonyl fluoride), which is used primarily as a deoxyfluorination reagent for alcohols, the 3-sulfonyl isomer described here is typically utilized as a structural building block in medicinal chemistry. It serves as an electrophilic "warhead" to install the 2-(tert-butoxy)pyridine-3-sulfonyl moiety onto amines (creating sulfonamides) or phenols (creating sulfonates).

Key Chemical Features
  • SuFEx Reactivity: The sulfonyl fluoride (–SO₂F) group is kinetically stable under reduction and thermolysis but highly reactive toward specific nucleophiles (amines, silyl ethers) under activation, a hallmark of Sharpless SuFEx click chemistry.

  • Acid-Labile Protecting Group: The tert-butoxy group at the C2 position acts as a masked 2-pyridone. It is stable under basic and neutral conditions but will cleave in the presence of strong acids (e.g., TFA, HCl) to yield the 2-hydroxypyridine (or 2-pyridone) tautomer.

  • Solubility: The tert-butyl group significantly enhances solubility in organic solvents (DCM, THF, Toluene) compared to the bare pyridone.

Experimental Setup & Handling

Safety & Precautions
  • Fluoride Hazard: While the S–F bond is covalent and stable, hydrolysis or side reactions can release fluoride ions. Avoid glass vessels if using strongly acidic conditions (risk of HF etching), though standard SuFEx is usually basic/neutral.

  • Moisture Sensitivity: Moderate. Sulfonyl fluorides are more stable to hydrolysis than sulfonyl chlorides, but reactions should still be set up under an inert atmosphere (Nitrogen or Argon) to ensure reproducibility.

Standard Equipment
  • Reaction Vessel: Borosilicate glass vials with PTFE-lined caps (for <100 °C) or microwave vials.

  • Inert Gas: Nitrogen or Argon balloon/manifold.

  • Stirring: Magnetic stir bar (PTFE coated).

Protocol A: Sulfonamide Synthesis (Reaction with Amines)

This protocol describes the coupling of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride with primary or secondary amines. This reaction is generally spontaneous or requires mild base catalysis.

Mechanistic Insight: The pyridine nitrogen at the 3-position does not activate the sulfonyl group as strongly as in the 2- or 4-isomers. Therefore, a base or catalyst is often required to deprotonate the amine or activate the sulfur center.

Reagents
  • Electrophile: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (0.1 – 0.2 M)

  • Optional Catalyst: DMAP (10 mol%) if the amine is sterically hindered.

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial and cool under N₂.

  • Dissolution: Dissolve 2-(tert-butoxy)pyridine-3-sulfonyl fluoride in anhydrous DCM.

  • Addition: Add the amine, followed by the base (DIPEA) dropwise at room temperature (RT).

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Timeframe: Unhindered amines: 1–4 hours. Hindered amines: 12–24 hours (may require heating to 40–50 °C).

  • Workup:

    • Dilute with DCM.

    • Wash with dilute citric acid (0.5 M) or ammonium chloride (sat. aq.) to remove excess amine/base. Note: Avoid strong acid washes to prevent t-butoxy cleavage.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sulfonate Synthesis (Reaction with Phenols)

Phenols are less nucleophilic than amines. The preferred SuFEx method involves converting the phenol to a silyl ether (in situ or pre-formed) and using a bifluoride catalyst (BTMG-HF or similar) or a strong base (DBU).

Reagents
  • Electrophile: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Aryl silyl ether (TMS- or TBDMS-protected phenol) OR Phenol + HMDS (1.2 equiv).

  • Catalyst/Activator: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (20 mol% to 1.0 equiv).

  • Solvent: Acetonitrile (MeCN) (anhydrous).

Step-by-Step Procedure
  • Setup: Charge a vial with the phenol (1.0 equiv) and MeCN.

  • Activation (In-situ silylation): Add HMDS (0.6 equiv) and catalytic iodine (optional) or simply use DBU (1.2 equiv) if reacting the free phenol directly.

    • Note: The "Silyl-SuFEx" route (using TMS-phenol + BTMG catalyst) is often cleaner, but DBU-mediated direct coupling is faster for simple substrates.

  • Coupling: Add 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (1.1 equiv).

  • Reaction: Stir at RT for 1–12 hours.

    • Observation: The reaction is driven by the formation of the strong Si–F bond (if silyl route) or salt formation.

  • Workup:

    • Quench with water.

    • Extract with EtOAc.

    • Wash with brine.

  • Purification: Silica gel chromatography.

Mechanistic & Workflow Visualization

The following diagrams illustrate the decision logic for reaction setup and the underlying SuFEx mechanism.

Figure 1: Experimental Workflow Decision Tree

G Start Start: 2-(t-BuO)Py-3-SO2F Target Target Molecule? Start->Target Sulfonamide Sulfonamide (R-NH-SO2-Py) Target->Sulfonamide Amine Nuc Sulfonate Sulfonate (Ar-O-SO2-Py) Target->Sulfonate Phenol Nuc AmineRoute Protocol A: Amine + DIPEA DCM, RT Sulfonamide->AmineRoute PhenolRoute Protocol B: Phenol + DBU MeCN, RT Sulfonate->PhenolRoute AcidCheck Need to remove t-Bu group? AmineRoute->AcidCheck PhenolRoute->AcidCheck Deprotection TFA/DCM (1:1) Yields 2-Pyridone AcidCheck->Deprotection Yes Final Final Product AcidCheck->Final No Deprotection->Final

Caption: Decision tree for selecting the appropriate protocol based on the nucleophile and desired final scaffold.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Conversion (Amines) Poor nucleophilicity or steric hindrance.Switch solvent to MeCN or DMF; heat to 50°C; add DMAP (10 mol%).
Hydrolysis (OH product) Wet solvents or high humidity.Use anhydrous solvents; dry reagents; ensure inert atmosphere.
Cleavage of t-Bu group Accidental acid exposure.Ensure workup washes are not strongly acidic (pH > 4); avoid prolonged exposure to Lewis acids.
Side Products (Elimination) Overly strong base (e.g., NaH).Switch to milder bases (DIPEA, DBU, Carbonates).

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Nielsen, M. K., et al. (2015).[1] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[2] Journal of the American Chemical Society, 137(30), 9571–9574. Link[3]

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews, 48(17), 4731-4758. Link

Sources

Method

Application Note: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, reactivity, and experimental protocols for 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized bifun...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, reactivity, and experimental protocols for 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized bifunctional building block.

Compound ID: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride Functional Class: SuFEx "Click" Reagent / Masked Pyridone Scaffold Primary Application: Covalent Fragment Screening & Late-Stage Diversification

Introduction & Strategic Value

In the landscape of modern drug discovery, 2-(tert-butoxy)pyridine-3-sulfonyl fluoride represents a high-value "hub" molecule that combines the chemoselectivity of Sulfur-Fluoride Exchange (SuFEx) chemistry with the structural versatility of the pyridine core.

Unlike standard sulfonyl chlorides, which are moisture-sensitive and prone to non-specific reactivity, this sulfonyl fluoride (–SO₂F) is chemically stable under physiological conditions yet activates precisely in the presence of specific nucleophiles (phenols, amines) and catalysts.

Key Structural Advantages:

  • The SuFEx Warhead (–SO₂F): Located at the C3 position, it allows for the rapid construction of sulfonamides and sulfonate esters—linkages widely found in FDA-approved therapeutics (e.g., Coxibs, antiviral agents).

  • The Masked Pyridone (2-OtBu): The tert-butoxy group at C2 acts as a robust protecting group. Post-coupling, it can be selectively cleaved by acid to reveal the 2-pyridone (2-hydroxypyridine) tautomer. This scaffold hopping capability allows chemists to modulate hydrogen bond donor/acceptor profiles (HBD/HBA) late in the synthesis.

  • Ortho-Substitution Effect: The bulky tert-butoxy group provides steric shielding to the adjacent sulfonyl fluoride, enhancing its bench stability compared to less substituted heteroaryl sulfonyl fluorides.

Chemical Stability & Reactivity Profile

PropertyDescriptionImplications for Protocol
Hydrolytic Stability High (Stable in water/buffer at pH 7)Can be used in aqueous media or biological assays.
Thermal Stability Stable up to >100°CCompatible with microwave-assisted synthesis.
Electrophilicity Moderate (Activated by Si-F exchange or DBU)Requires catalysis for reaction; low background labeling.
Acid Sensitivity High (OtBu cleavage)Avoid strong acids (TFA, HCl) during SuFEx coupling if the ether must be retained.

Application Workflows

Workflow A: SuFEx-Based Library Generation

This workflow utilizes the sulfonyl fluoride for rapid "click" coupling with diverse amines or phenols to generate a library of sulfonamides or sulfonates.

Workflow B: "Scaffold Hopping" to 2-Pyridones

Following the SuFEx coupling, the tert-butyl group is removed to generate the 2-pyridone pharmacophore, a privileged structure in kinase inhibitors and epigenetic modulators.

Workflow Start 2-(tert-butoxy) pyridine-3-SO2F SuFEx_Product Sulfonamide Intermediate Start->SuFEx_Product SuFEx Coupling (DBU or BTMG) Amine Primary/Secondary Amine (R-NH2) Amine->SuFEx_Product Final_Prod 2-Pyridone Sulfonamide SuFEx_Product->Final_Prod Acidic Deprotection (-Isobutylene) Acid TFA / DCM

Figure 1: Strategic workflow converting the sulfonyl fluoride reagent into a 2-pyridone scaffold via SuFEx coupling and subsequent deprotection.

Detailed Experimental Protocols

Protocol 1: SuFEx Coupling with Amines (Sulfonamide Synthesis)

Objective: Covalent attachment of a primary amine to the pyridine core. Mechanism: Base-catalyzed Sulfur-Fluoride Exchange.

Reagents:

  • 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (1.0 equiv)

  • Amine substrate (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (0.5 mmol) in anhydrous MeCN (2.5 mL) in a reaction vial equipped with a magnetic stir bar.

  • Addition: Add the amine substrate (0.6 mmol) to the solution.

  • Activation: Add DBU (0.75 mmol) dropwise. Note: The reaction may generate slight heat.

  • Reaction: Stir at room temperature (20–25°C). Monitor by LC-MS or TLC.

    • Checkpoint: Conversion is typically complete within 1–4 hours. The sulfonyl fluoride peak (LC-MS) will disappear, replaced by the sulfonamide mass [M+H]+.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with 0.5 M HCl (to remove DBU and unreacted amine) briefly to avoid cleaving the OtBu group.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Deprotection to 2-Pyridone

Objective: Cleavage of the tert-butyl ether to reveal the N-H lactam (2-pyridone).

Reagents:

  • Sulfonamide intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate (0.2 mmol) in DCM (2 mL).

  • Acidolysis: Add TFA (1 mL) slowly at 0°C.

  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Validation: Monitor by LC-MS. The mass should decrease by ~56 Da (loss of isobutylene).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove TFA. Co-evaporate with toluene (3x) to remove trace acid.

  • Isolation: Triturate the residue with diethyl ether or purify via reverse-phase HPLC if necessary.

Mechanistic Insight: SuFEx Activation

The stability of the sulfonyl fluoride bond requires specific activation to react. In the presence of DBU, the reaction likely proceeds via a base-assisted mechanism or a transient sulfonyl-ammonium species, avoiding the harsh conditions of sulfonyl chlorides.

Mechanism SF Sulfonyl Fluoride TS Transition State (Hypervalent Sulfur) SF->TS + Nucleophile Base Base (DBU) Base->TS H-Bond / Deprotonation Prod Sulfonamide TS->Prod - F- HF [DBU-H]+ F- TS->HF

Figure 2: Simplified mechanistic pathway for base-promoted SuFEx activation.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Lanntri, D., et al. (2025). "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry. Link

  • Sammis, G. M., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[1] RSC Advances. Link

  • Sharpless, K. B., et al. (2018). "SuFEx-based polysulfate formation from bisphenol A and sulfuryl fluoride." Nature Communications. Link

  • CymitQuimica. "Pyridine-2-sulfonyl Fluoride (PyFluor) Technical Data." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(tert-butoxy)pyridine-3-sulfonyl Fluoride Synthesis

Executive Summary & Core Challenge The Challenge: Synthesizing 2-(tert-butoxy)pyridine-3-sulfonyl fluoride presents a specific "chemical conflict." The target requires forming a sulfonyl fluoride (often requiring acidic/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Challenge: Synthesizing 2-(tert-butoxy)pyridine-3-sulfonyl fluoride presents a specific "chemical conflict." The target requires forming a sulfonyl fluoride (often requiring acidic/oxidative conditions) while preserving a tert-butoxy group, which is highly acid-labile and prone to cleavage into 2-pyridone.

The Solution: Standard chlorosulfonation (using


) is strictly contraindicated  as it will destroy the tert-butoxy ether. The optimized route utilizes Directed Ortho Metalation (DOM)  followed by Electrophilic Fluorination . This base-mediated pathway avoids acidic intermediates entirely, leveraging the tert-butoxy group as a Directed Metalation Group (DMG) to install the sulfonyl motif exclusively at the C3 position.

The Master Protocol: DOM-Sulfinate-NFSI Route

This protocol is the "Gold Standard" for this substrate, ensuring regioselectivity and functional group tolerance.

Reagents & Materials
  • Substrate: 2-(tert-butoxy)pyridine

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Ligand: TMEDA (N,N,N',N'-Tetramethylethylenediamine) – Freshly distilled

  • Sulfur Source: Sulfur Dioxide (

    
    ) gas (dried) or DABSO (solid 
    
    
    
    surrogate)
  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology

Step 1: Directed Lithiation (C3 Functionalization)

  • Charge a flame-dried flask with 2-(tert-butoxy)pyridine (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-BuLi (1.1 equiv) dropwise over 20 minutes.

    • Technical Note: The tert-butoxy oxygen coordinates Li, directing deprotonation specifically to the C3 position.

  • Stir at -78 °C for 1 hour to ensure complete lithiation.

Step 2: Sulfinylation (The Capture)

  • Option A (Gas): Bubble dry

    
     gas into the reaction mixture at -78 °C for 15 minutes. The solution usually turns pale yellow/opaque.
    
  • Option B (Solid): Cannulate the lithiated species into a separate flask containing a suspension of DABSO (0.6 equiv) in THF at -40 °C.

  • Allow the mixture to warm to Room Temperature (RT) over 1 hour. Solvent removal is not required yet.

Step 3: Oxidative Fluorination (One-Pot)

  • Cool the mixture (now containing lithium 2-(tert-butoxy)pyridine-3-sulfinate) to 0 °C .

  • Add NFSI (1.2 equiv) dissolved in minimal THF.

  • Stir at RT for 2–4 hours. Monitor by TLC or LCMS.

  • Quench: Dilute with EtOAc and wash with saturated

    
      (Critical: Maintain basic pH).
    

Visualization: Reaction Mechanism & Logic

The following diagram illustrates the Directed Ortho Metalation (DOM) pathway and the critical decision points preventing side reactions.

DOM_Pathway cluster_0 Critical Control Point: Temperature Start 2-(tert-butoxy)pyridine Complex Li-TMEDA Complex (Coordination) Start->Complex + n-BuLi/TMEDA (-78°C) Lithiated C3-Lithio Species (Intermediate) Complex->Lithiated Deprotonation (CIPE Effect) Sulfinate Li-Sulfinate Salt Lithiated->Sulfinate + SO2 (Electrophilic Capture) Product Target Sulfonyl Fluoride Sulfinate->Product + NFSI (Oxidative Fluorination)

Caption: Figure 1. The Directed Ortho Metalation (DOM) pathway.[2] The tert-butoxy group acts as a Directed Metalation Group (DMG), coordinating the Lithium-TMEDA complex to ensure exclusive C3 regioselectivity.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield / Recovered Starting Material

User Question: "I followed the protocol, but I recovered 60% unreacted starting material. Did the lithiation fail?"

Root Cause Analysis:

  • Moisture: Organolithiums are intolerant of moisture. Even ppm-levels of water in THF can quench the n-BuLi.

  • Temperature: At -78 °C, the deprotonation kinetic barrier might be too high if the reagents aren't fresh.

Corrective Actions:

  • Titrate n-BuLi: Always titrate your n-BuLi before use (e.g., using N-pivaloyl-o-toluidine) to ensure accurate stoichiometry.

  • Warm-up Strategy: If yield is low, allow the lithiation step to warm to -40 °C for 30 minutes before cooling back to -78 °C for the

    
     quench. This overcomes the kinetic barrier without causing decomposition.
    
Issue 2: Product Decomposition (Loss of t-Butyl Group)

User Question: "I see the product by LCMS during the reaction, but after workup, I isolate the 2-pyridone (hydroxypyridine) analog. Why?"

Root Cause Analysis:

  • Acidic Workup: Sulfonyl fluorides are stable, but if you used any acid (HCl,

    
    ) during workup, or if the NFSI reaction generated HF/benzenesulfonic acid byproducts that were not neutralized, the tert-butyl ether cleaved.
    

Corrective Actions:

  • Buffer the Quench: Never use water or HCl. Quench with saturated aqueous

    
      or phosphate buffer (pH 8).
    
  • Stationary Phase: Do not use standard Silica Gel (acidic). Use Neutral Alumina or Triethylamine-treated Silica Gel (flush column with 1%

    
    /Hexanes before loading) for purification.
    
Issue 3: Regioselectivity Issues (C6 vs. C3)

User Question: "I am seeing a minor isomer. Could lithiation be happening at C6?"

Root Cause Analysis:

  • While the alkoxy group directs to C3 (Ortho), the nitrogen lone pair can direct to C6 via coordination. However, the tert-butoxy group is a powerful DMG. C6 lithiation usually occurs only if the C3 position is blocked or if thermodynamics are allowed to take over (higher temps).

Corrective Actions:

  • Kinetic Control: Keep the lithiation strictly at -78 °C .

  • Solvent Switch: Ensure you are using THF .[3] Non-polar solvents (Hexanes/Ether) favor coordination to the ring Nitrogen (C6 direction), whereas THF promotes the DMG effect (C3 direction).

Data Summary: Optimization Parameters

ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent Diethyl EtherTHF (Anhydrous) +15-20% (Better solubility of lithiated species)
Temp (Lithiation) 0 °C-78 °C Critical (Prevents "dance" of Li to other positions)
Fluorine Source SelectfluorNFSI +10% (NFSI is more soluble in THF; milder oxidant)
Workup pH Neutral (Water)Basic (NaHCO3) Preserves t-Bu group (Prevents hydrolysis)

Alternative Route: Pd-Catalyzed SuFEx

Use this if the DOM route fails due to scale-up safety concerns regarding n-BuLi.

Workflow:

  • Start with 3-bromo-2-(tert-butoxy)pyridine .

  • Mix with Pd(OAc)2 (5 mol%), CataCXium A (ligand), and DABSO (0.6 equiv) in Isopropanol/THF.

  • Heat to 60 °C (Form Sulfinate).

  • Add NFSI (1.5 equiv) at RT.[4][5]

Note: This route is more expensive but operationally simpler (no cryogenic temperatures).

References

  • Snieckus, V. (1990).[3] Directed Ortho Metalation.[2][3][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.[3][6] Link

  • Tribby, A. L., et al. (2017).[7] Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor.[7] Journal of Organic Chemistry.[2][3][6][8] Link

  • Clement, T. J., et al. (2019). One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides.[4][5] Chemical Science.[6][9] Link

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[10] Angewandte Chemie International Edition.[3] Link

Sources

Optimization

Technical Support Center: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride

This technical support guide addresses the specific stability profiles and reactivity challenges of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride . This reagent combines the robust electrophilicity of the sulfonyl fluoride...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific stability profiles and reactivity challenges of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride . This reagent combines the robust electrophilicity of the sulfonyl fluoride (SuFEx) motif with a potentially acid-labile tert-butoxy protection group, creating a unique set of troubleshooting scenarios.

Product Category: Heteroaromatic Sulfonyl Fluorides | Application: SuFEx Click Chemistry, Medicinal Chemistry Building Block

Critical Stability & Side Reaction Guide

Issue 1: Unexpected Formation of 2-Hydroxypyridine Species

Symptom: LC-MS analysis shows a mass peak corresponding to


 (loss of isobutylene) or the appearance of a highly polar species consistent with a pyridone/hydroxypyridine tautomer.

Technical Diagnosis: The tert-butoxy group (


)  at the C2 position is acid-labile. While sulfonyl fluorides are generally stable to hydrolysis, trace moisture can generate Hydrofluoric Acid (HF)  or Sulfonic Acid  (

) over time. These acidic byproducts catalyze the cleavage of the tert-butyl ether, releasing isobutylene and forming the thermodynamically stable 2-pyridone.

Troubleshooting Protocol:

  • Buffer Control: Ensure reaction media contains a mild base (e.g.,

    
    , 
    
    
    
    ) to neutralize any nascent acid.
  • Avoid Strong Acids: Do not use acidic workups (e.g., 1M HCl washes) or Lewis acids (

    
    ) unless deprotection is intended.
    
  • Scavengers: Add acid scavengers (e.g., solid

    
     or polymer-supported amine) during storage if the compound is in solution.
    
Issue 2: Hydrolysis to Sulfonic Acid

Symptom: Gradual disappearance of the sulfonyl fluoride signal in


 NMR (typically 

+60 to +70 ppm) and appearance of a broad acidic peak or baseline material.

Technical Diagnosis: Although 2-pyridinesulfonyl fluorides are more stable than their chloride counterparts, the electron-withdrawing nature of the pyridine ring (even with the alkoxy donor) renders the sulfur center susceptible to nucleophilic attack by water, especially at elevated temperatures or high pH.

Troubleshooting Protocol:

  • Moisture Exclusion: Reagent must be stored under inert atmosphere (Argon/Nitrogen).

  • Solvent Choice: Use anhydrous aprotic solvents (MeCN, DCM, THF). Avoid protic solvents (MeOH,

    
    ) unless the reaction is extremely fast (SuFEx click).
    
  • Monitoring: Use

    
     NMR for quality control. The S-F bond is distinct; loss of this signal confirms hydrolysis.
    
Issue 3: Regioselectivity Failure ( at C2)

Symptom: Formation of byproducts where the nucleophile has displaced the tert-butoxy group instead of reacting at the sulfonyl center.

Technical Diagnosis: The C2 position of pyridine is activated for Nucleophilic Aromatic Substitution (


). While the tert-butoxy group is bulky, strong nucleophiles (e.g., thiolates, alkoxides) or high temperatures can force displacement at C2, particularly because the sulfonyl group at C3 is electron-withdrawing, further activating the ring.

Troubleshooting Protocol:

  • Temperature Control: Maintain reaction temperatures below 50°C. SuFEx reactions are typically fast at room temperature.

  • Nucleophile Selection: Use silyl ethers (Si-SuFEx) rather than free alcohols/amines if possible to leverage the specific fluoride-silicon affinity, avoiding direct attack on the ring.

Mechanistic Visualization: Decomposition Pathways

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Dealkylation (Path A) and Hydrolytic Decomposition (Path B).

DecompositionPathways Reagent 2-(tert-butoxy)pyridine- 3-sulfonyl fluoride HF_Gen Generation of HF / R-SO₃H Reagent->HF_Gen Initiation by Moisture SulfonicAcid Pyridine-3-sulfonic acid (Hydrolysis Product) Reagent->SulfonicAcid Path B: Hydrolysis (Slow, Base-catalyzed) Moisture Trace H₂O Pyridone 2-Pyridone-3-sulfonyl fluoride (De-tert-butylation) HF_Gen->Pyridone Path A: Acid Catalysis (Autocatalytic) Isobutylene Isobutylene (Gas) HF_Gen->Isobutylene

Caption: Path A (Red) represents the critical autocatalytic failure mode where trace acid triggers the loss of the tert-butyl group. Path B (Grey) is standard hydrolysis.

Experimental Workflow & Quality Control

Standard Operating Procedure (SOP) for Handling
StepActionTechnical Rationale
1. Storage Store at 2–8°C under Argon.Prevents moisture ingress and thermal degradation.
2. Solvent Prep Dry solvents over molecular sieves (3Å or 4Å).Water content >50 ppm can initiate hydrolysis.
3. Activation For SuFEx: Use DBU or BEMP (non-nucleophilic bases).Avoids nucleophilic attack at the C2-position while activating the nucleophile.
4. QC Check

NMR (CDCl

or DMSO-

).
Look for singlet at +65 ppm (approx). Absence indicates decomposition.
Reaction Setup Guide (SuFEx Ligation)

Workflow Start Start: Reagent Preparation Check QC: ¹⁹F NMR Check (Verify Purity) Start->Check Check->Start Fail (Purify) Dry Dry Solvent & Base Selection (Avoid Protic Solvents) Check->Dry Pass React Add Nucleophile + Catalyst (e.g., DBU, 1-5 mol%) Dry->React Monitor Monitor: TLC / LC-MS (Watch for [M-56] peak) React->Monitor Quench Quench: Dilute Acid or Buffer (Avoid strong acid if keeping t-Bu) Monitor->Quench Complete

Caption: Optimized workflow for deploying 2-(tert-butoxy)pyridine-3-sulfonyl fluoride in synthesis, emphasizing early QC and careful quenching.

Frequently Asked Questions (FAQ)

Q: Can I use this reagent in aqueous buffers for protein labeling? A: Yes, but with caveats. Sulfonyl fluorides are "water-compatible" (SuFEx), not "water-stable" indefinitely. The reaction with the protein (e.g., Tyrosine residue) must be faster than hydrolysis.

  • Recommendation: Dissolve the reagent in DMSO first, then add to the buffer. Keep pH near 7.0–8.0. Avoid acidic pH which risks de-tert-butylation.

Q: Why do I see a precipitate forming in my reaction vial? A: This is likely Pyridine-3-sulfonic acid (from hydrolysis) or the 2-Pyridone derivative (from acid cleavage). Both are significantly less soluble in organic solvents (like DCM/EtOAc) than the starting sulfonyl fluoride.

  • Action: Filter the precipitate and analyze by LC-MS. If it is the sulfonic acid, your solvent was likely wet.

Q: Is the tert-butoxy group stable to DBU/BEMP? A: Yes. The tert-butoxy group is stable to non-nucleophilic bases. It is unstable to acids (TFA, HCl) and strong nucleophiles that can perform


 at high temperatures.

References

  • Vertex Pharmaceuticals . (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.[1][2] Link

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • BenchChem . (2025).[3] Cleavage of the tert-butyl ester without affecting other functional groups. Technical Note. Link

  • CymitQuimica . (2024). Pyridine-2-sulfonyl Fluoride Safety Data Sheet & Stability Profile. Link

  • Enamine . (2026).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 2-(tert-butoxy)pyridine-3-sulfonyl fluoride

Compound: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride Class: Heteroaryl SuFEx Reagent Critical Vulnerability: Orthogonal Instability (Acid-labile ether vs. Nucleophile-labile sulfonyl) Module 1: The Stability Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride Class: Heteroaryl SuFEx Reagent Critical Vulnerability: Orthogonal Instability (Acid-labile ether vs. Nucleophile-labile sulfonyl)

Module 1: The Stability Diagnostic

This compound presents a classic "stability paradox" in organic synthesis. To stabilize it, you must navigate two opposing degradation pathways. The 2-position tert-butoxy group is acid-sensitive, while the 3-position sulfonyl fluoride is susceptible to nucleophilic attack (hydrolysis), particularly if the pyridine nitrogen acts as an intramolecular base.

The "Cascade Failure" Mechanism

The most common reason for the rapid decomposition of this specific molecule is a self-perpetuating cycle triggered by trace moisture.

  • Trigger: Trace water hydrolyzes a small fraction of the sulfonyl fluoride (

    
    ).
    
  • Byproduct: This hydrolysis releases Hydrofluoric Acid (

    
    ).
    
  • Propagation: The proton (

    
    ) from the generated 
    
    
    
    attacks the acid-labile tert-butoxy group.
  • Collapse: The tert-butoxy group cleaves, releasing isobutylene gas and forming the 2-pyridone derivative. This often precipitates out of the solution, driving the equilibrium further.

CascadeFailure cluster_0 Trigger Event cluster_1 Cycle Propagation Moisture Trace Moisture (H₂O) Compound Target Molecule (SO₂F / O-tBu) Moisture->Compound Hydrolysis HF HF Generated Compound->HF Releases Protonation Protonation of O-tBu Oxygen HF->Protonation Acid Catalysis Cleavage Cleavage to Pyridone + Isobutylene Protonation->Cleavage Degradation Cleavage->HF Acid Accumulation (Feedback Loop)

Figure 1: The autocatalytic decomposition cycle triggered by trace moisture.

Module 2: Solvent & Storage Protocols

The choice of solvent is the single most critical factor in maintaining the titer of your reagent.

Recommended Solvent Systems
SolventRatingTechnical RationalePre-Treatment Required
Acetonitrile (

)
Optimal Non-nucleophilic; excellent solubility; easy to dry.Store over 3Å Molecular Sieves (activated).
Dichloromethane (

)
Good Good solubility; low boiling point allows easy removal.Must be distilled or passed through basic alumina to remove trace HCl.
Tetrahydrofuran (

)
Moderate Good solubility, but hygroscopic (absorbs water from air).Must be fresh/anhydrous; stabilize with BHT to prevent peroxide formation.
Chloroform (

)
AVOID CRITICAL RISK. Often contains trace HCl and phosgene, which will instantly cleave the tert-butoxy group.If unavoidable, filter through basic alumina immediately before use.
Alcohols (

)
AVOID Nucleophilic. Will react with

via SuFEx mechanisms over time.
N/A
Storage Conditions
  • Temperature: -20°C (Freezer).

  • Container: Polypropylene or Teflon (PTFE) lined vials. Avoid standard borosilicate glass for long-term storage if moisture is present, as HF generation can etch glass, releasing Lewis acidic silicates that further catalyze degradation.

  • Atmosphere: Argon or Nitrogen headspace is mandatory.

Module 3: Troubleshooting Guide (FAQ)

Q1: My solution turned cloudy and a white solid precipitated. What happened?

  • Diagnosis: Acid-catalyzed dealkylation.

  • Mechanism: The white solid is likely the 2-pyridone-3-sulfonyl fluoride (or sulfonic acid) derivative. The tert-butyl group was lost as isobutylene gas.

  • Corrective Action: Check your solvent for acidity. If using

    
     for NMR, switch to 
    
    
    
    or
    
    
    . For the stock solution, add a solid acid scavenger like anhydrous
    
    
    or basic alumina to the vial (heterogeneous scavenging).

Q2: I see bubbling when I dissolve the compound.

  • Diagnosis: Isobutylene off-gassing.

  • Mechanism: Active cleavage of the ether bond.

  • Corrective Action: Your solvent is too acidic. Neutralize immediately. Do not seal the vial tightly (pressure buildup risk).

Q3: The NMR shows the sulfonyl fluoride is intact, but the coupling reaction failed.

  • Diagnosis: "Ortho-Effect" Inhibition.

  • Mechanism: The bulky tert-butoxy group at position 2 creates significant steric hindrance for nucleophiles approaching the sulfonyl fluoride at position 3.

  • Corrective Action:

    • Switch to a smaller nucleophile if possible.

    • Use a catalyst: Ca(OTf)

      
        or BTMG  (Barton's Base) can accelerate SuFEx reactions in sterically congested systems.
      

Q4: Can I wash this compound with water during workup?

  • Diagnosis: High Hydrolysis Risk.

  • Mechanism: While sulfonyl fluorides are generally water-stable, the pyridine nitrogen can act as a local base, activating a water molecule to attack the sulfur (Intramolecular General Base Catalysis).

  • Corrective Action: Minimize aqueous exposure. If a wash is necessary, use ice-cold saturated NaHCO

    
      (keeps pH slightly basic to prevent acid autocatalysis, but cold to slow hydrolysis) and separate phases immediately.
    

Module 4: Validation & QC Protocol

Do not rely on standard LC-MS alone, as the ionization process can sometimes mimic degradation (loss of t-butyl in the source).

The "Self-Validating" NMR Test

Run a


 NMR and 

NMR in Benzene-

or Acetonitrile-

.
  • Check

    
     Signal: 
    
    • Intact

      
      : Singlet around +64 to +66 ppm  (relative to 
      
      
      
      ).
    • Hydrolyzed (

      
      ) or Fluoride (
      
      
      
      ): Signal will shift drastically (usually to -120 ppm or disappearance).
  • Check

    
     Integration: 
    
    • Integrate the tert-butyl singlet (9H) against the pyridine aromatic protons.

    • Ratio < 9:1 indicates loss of the protecting group.

Workflow Decision Tree

Troubleshooting Start Visual Inspection of Solution Precipitate Precipitate/Cloudiness? Start->Precipitate Bubbles Bubbling? Precipitate->Bubbles No Action1 Acidic Cleavage Likely. Filter & add Basic Alumina. Precipitate->Action1 Yes Clear Solution Clear Bubbles->Clear No Action2 Active Degassing (Isobutylene). DISCARD SOLUTION. Solvent is contaminated. Bubbles->Action2 Yes Action3 Proceed to 19F NMR Clear->Action3

Figure 2: Rapid visual diagnostic workflow for solution stability.

References

  • SuFEx Chemistry Fundamentals: Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[1] Angewandte Chemie International Edition, 2014.

  • Stability of Heteroaryl Sulfonyl Fluorides: Wright, S. W., Hallstrom, K. N.[2][3] "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry, 2006.[2][4]

  • Acid Lability of tert-Butoxypyridines: Ogasa, C., et al. "A Fast and Practical Synthesis of tert-Butyl Esters from 2-tert-Butoxypyridine." Synlett, 2024.

  • Mechanistic Insight on Pyridine Sulfonyl Halides: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2023.

Sources

Optimization

troubleshooting failed reactions with 2-(tert-butoxy)pyridine-3-sulfonyl fluoride

The following guide is designed for researchers and medicinal chemists utilizing 2-(tert-butoxy)pyridine-3-sulfonyl fluoride in SuFEx (Sulfur-Fluoride Exchange) chemistry or sulfonylation reactions. Reagent Status: Heter...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and medicinal chemists utilizing 2-(tert-butoxy)pyridine-3-sulfonyl fluoride in SuFEx (Sulfur-Fluoride Exchange) chemistry or sulfonylation reactions.

Reagent Status: Heteroaryl SuFEx Hub | Molecular Weight: 233.26 Da | Storage: 2–8°C (Inert)

Reagent Profile & Reactivity Logic

To troubleshoot effectively, you must understand the competing electronic and steric forces at play in this specific scaffold.

  • The Scaffold: The pyridine ring is electron-deficient, theoretically activating the sulfonyl fluoride (SO₂F) toward nucleophilic attack.

  • The Complication (Steric/Electronic): The tert-butoxy group at position 2 exerts two critical effects:

    • Steric Shielding: The bulky t-Bu group is ortho to the sulfonyl fluoride (position 3). This creates a significant steric blockade, retarding the approach of nucleophiles.

    • Electronic Push: The oxygen lone pair donates electron density into the ring (mesomeric effect), slightly reducing the electrophilicity of the sulfur compared to an unsubstituted pyridine-3-sulfonyl fluoride.

  • The Stability Risk: The tert-butyl ether is acid-labile. Upon exposure to Brønsted acids (including HF generated during the reaction), it can cleave to form 3-(fluorosulfonyl)pyridin-2(1H)-one (the pyridone tautomer), which has drastically different solubility and reactivity profiles.

Troubleshooting Guide (Q&A)

Category A: No Reaction / Low Conversion

Issue: The starting material remains unconsumed even after 24 hours, or conversion stalls at <20%.

Q1: Are you relying on standard "Click" conditions (e.g., amine + solvent)? Diagnosis: The steric bulk of the ortho-t-butoxy group prevents the spontaneous "on-water" or solvent-free reactivity seen with simpler SuFEx reagents like ESF (ethenesulfonyl fluoride). Solution: You must activate the fluoride leaving group or the nucleophile.

  • Protocol Adjustment: Switch to Calcium Triflimide [Ca(NTf₂)] activation . The Ca²⁺ Lewis acid coordinates to the sulfonyl fluorines and the pyridine nitrogen, overcoming the steric barrier.

  • Alternative: Use BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a non-nucleophilic, soluble organic base to drive the reaction without competing nucleophilic attack.

Q2: Is your nucleophile a secondary amine or an aniline? Diagnosis: Secondary amines and anilines often lack the nucleophilicity to penetrate the steric shield of the 2-t-butoxy group. Solution:

  • Silyl-Exhange: Convert your amine/alcohol to its silyl derivative (TMS-amine or TMS-ether). Use a catalytic fluoride source (e.g., CsF or TASF) to trigger the Si–F exchange. This mechanism (concerted substitution) is often less sensitive to sterics than direct S_N2 attack.

Category B: Decomposition & Side Products

Issue: TLC shows a new baseline spot or a product with M-56 mass loss.

Q3: Did you observe gas evolution or is the reaction mixture acidic? Diagnosis: You are observing isobutylene elimination . The tert-butoxy group is acid-sensitive. If your SuFEx reaction generates HF (common when using amines without sufficient scavenger) or if you use acidic workup, the ether cleaves to yield the 2-pyridone. Solution:

  • HF Scavenging: Ensure you have >2.0 equivalents of a base like DABCO or Solid NaHCO₃ present to neutralize HF immediately upon formation.

  • Silyl Scavengers: Add N,O-Bis(trimethylsilyl)acetamide (BSA) to the reaction. It acts as a proton trap and silylates the transient HF.

Q4: Is the product hydrolyzing on silica gel? Diagnosis: Sulfonyl fluorides are generally stable, but the t-butoxy group can degrade on acidic silica, and the pyridine nitrogen can streak/bind. Solution:

  • Passivation: Pre-treat your silica column with 1% Triethylamine (Et₃N) in hexanes. This neutralizes acidic sites on the silica and prevents t-butyl cleavage during purification.

Decision Tree & Mechanism Map

The following diagram illustrates the critical decision pathways for troubleshooting based on the specific failure mode (Steric block vs. Acid instability).

TroubleshootingGuide Start Problem: Reaction Failed CheckSM Is SM consumed? Start->CheckSM No No (SM Intact) CheckSM->No Low Conversion Yes Yes (New Spots) CheckSM->Yes Decomposition StericIssue Diagnosis: Steric Shielding (2-tBu blocks 3-SO2F) No->StericIssue StabilityIssue Diagnosis: Acid Instability (t-Bu cleavage) Yes->StabilityIssue Action1 Protocol A: Ca(NTf2)2 Catalysis (Lewis Acid Activation) StericIssue->Action1 Primary Amine Action2 Protocol B: Silyl-SuFEx (TMS-Nucleophile + Fluoride) StericIssue->Action2 Weak Nuc / Alcohol Action3 Add HF Scavenger (BSA or xs DABCO) StabilityIssue->Action3 During Rxn Action4 Avoid Acidic Workup (Buffer to pH 7-8) StabilityIssue->Action4 During Workup

Caption: Troubleshooting logic flow distinguishing between steric deactivation (requires catalysis) and acid-labile decomposition (requires buffering).

Validated Experimental Protocols

Protocol A: Calcium-Catalyzed SuFEx (For Sterically Hindered Substrates)

Use this when the 2-tBu group prevents standard nucleophilic attack.

ComponentEquivalentsRole
Sulfonyl Fluoride 1.0 equivElectrophile
Amine Nucleophile 1.2 equivNucleophile
Ca(NTf₂)0.05 – 0.10 equivLewis Acid Catalyst (Activates SO₂F)
DABCO 2.0 equivBase / HF Scavenger
Acetonitrile (MeCN) 0.5 M [Conc.]Solvent (Polar aprotic favors charge separation)

Step-by-Step:

  • Dissolve the amine and DABCO in MeCN.

  • Add 2-(tert-butoxy)pyridine-3-sulfonyl fluoride .

  • Add Ca(NTf₂) ₂ last.

  • Stir at Room Temperature (RT) for 4 hours.

  • Monitor: Check LCMS. If SM persists, heat to 40°C. Do not exceed 60°C to avoid t-Bu elimination.

Protocol B: Silyl-Ether SuFEx (For Alcohols/Phenols)

Use this to avoid strong bases that might promote elimination.

  • Pre-silylate the alcohol/phenol to form the TMS-ether (using TMSCl/Imidazole).

  • Dissolve Sulfonyl Fluoride (1.0 equiv) and TMS-ether (1.1 equiv) in dry MeCN.

  • Add BEMP (0.1 equiv) or CsF (0.2 equiv).

  • Stir at RT.[1] The thermodynamic driving force of forming the Si–F bond (approx. 130 kcal/mol) drives the reaction despite the steric hindrance.

References

  • Sharpless, K. B., et al. (2014).[2][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Mahajan, J. P., et al. (2020). "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters. [Link]

  • Nielson, M. K., et al. (2015).[5] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[5][6][7] Journal of the American Chemical Society. [Link] (Note: Cited for context on pyridine-sulfonyl fluoride stability and handling, though the specific reagent differs).

  • Smedley, C. J., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Molecular BioSystems. [Link]

Sources

Troubleshooting

Technical Support Center: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride

Welcome to the technical support resource for 2-(tert-butoxy)pyridine-3-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to ensure the successful storage, handling,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(tert-butoxy)pyridine-3-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to ensure the successful storage, handling, and application of this valuable synthetic building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you avoid common pitfalls and troubleshoot experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride.

Q1: What is the primary cause of decomposition for this reagent?

A1: 2-(tert-butoxy)pyridine-3-sulfonyl fluoride has two primary, independent decomposition pathways. The most common cause of degradation is exposure to moisture , which leads to the hydrolysis of the sulfonyl fluoride group. The second pathway is exposure to acidic conditions , which causes the cleavage of the tert-butoxy group.

Q2: How should I properly store this compound for maximum shelf-life?

A2: To mitigate both decomposition pathways, the compound must be stored in a cool, dark, and rigorously dry environment. We recommend storing it at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1] Using a desiccator for secondary containment is also a best practice.

Q3: What are the signs of decomposition?

A3: If hydrolysis of the sulfonyl fluoride has occurred, you will form the corresponding 2-(tert-butoxy)pyridine-3-sulfonic acid. This byproduct is significantly more polar than the starting material and can be observed as a separate spot on a TLC plate (often streaking) or by LC-MS. If the tert-butoxy group has been cleaved by acid, you will form 2-hydroxypyridine-3-sulfonyl fluoride, which will show a loss of the characteristic tert-butyl signal (a singlet at ~1.5 ppm) in the ¹H NMR spectrum.

Q4: Which solvents are recommended for reactions, and which should be avoided?

A4: Always use anhydrous, aprotic solvents. Recommended options include acetonitrile (MeCN), dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Ensure solvents are obtained from a purification system or are from a freshly opened, sealed bottle. Avoid protic solvents like water, methanol, and ethanol. Even trace amounts of water in solvents like DMSO or DMF can lead to hydrolysis over time.

Q5: Is this compound compatible with basic conditions?

A5: While the tert-butoxy group is stable to bases, the sulfonyl fluoride moiety can react with strong nucleophilic bases. For reactions requiring a base, a non-nucleophilic, sterically hindered base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is recommended.[2] Avoid strong hydroxides (NaOH, KOH) or alkoxides if you wish to preserve the sulfonyl fluoride group.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Issue 1: Low or no yield in my SuFEx reaction; starting material is consumed, but a new, very polar byproduct is observed.

  • Probable Cause: This is a classic sign of hydrolysis of the sulfonyl fluoride group to the corresponding sulfonic acid.[3][4] The resulting sulfonic acid is unreactive under SuFEx conditions. This issue arises from the presence of water in your reaction setup.

  • Troubleshooting Protocol:

    • Glassware Preparation: Ensure all glassware is rigorously dried before use, either by oven-drying (>120°C) for several hours or by flame-drying under vacuum. Allow to cool under an inert atmosphere.

    • Reagent Purity: Use freshly opened anhydrous solvents and reagents. If using molecular sieves to dry solvents or liquid reagents, ensure they are properly activated.

    • Reaction Setup: Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen). Use septa and syringes for reagent transfers rather than opening the flask to the atmosphere.

    • Nucleophile Quality: If your nucleophile is a salt (e.g., an amine hydrochloride), ensure it is either free-based and dried or that the reaction conditions can tolerate the salt without introducing moisture.

Issue 2: My NMR analysis shows the disappearance of the tert-butyl group signal.

  • Probable Cause: The tert-butoxy group has been cleaved, indicating your reaction medium is too acidic.[5] This can be caused by an acidic reagent, a catalyst, or the generation of an acidic byproduct during the reaction.

  • Troubleshooting Protocol:

    • Re-evaluate Catalysts: If using a Lewis acid (e.g., BF₃·OEt₂, AlCl₃) or a strong Brønsted acid (e.g., trifluoroacetic acid, HCl), it will likely cleave the tert-butoxy group.[5][6] Consider an alternative, non-acidic activation method if possible.

    • Add a Scavenger: Incorporate a non-nucleophilic base (e.g., 2,6-lutidine or DIPEA) into your reaction mixture. This can neutralize any trace acid present in the reagents or generated in situ, thereby protecting the tert-butoxy group.

    • Check Starting Materials: Ensure that your other reagents were not stored or prepared under acidic conditions. For example, some amine starting materials are supplied as HCl or TFA salts, which introduce acid into the reaction.

Issue 3: The reaction is sluggish, and upon workup, I isolate a mixture of starting material and hydrolyzed byproduct.

  • Probable Cause: This suggests a sub-optimal reaction environment where slow hydrolysis competes with your desired transformation. While sulfonyl fluorides are more stable than other sulfonyl halides, they are not entirely inert, especially over long reaction times at elevated temperatures in the presence of trace moisture.[7][8]

  • Troubleshooting Protocol:

    • Increase Concentration: Le Chatelier's principle suggests that running the reaction at a higher concentration can favor the bimolecular desired reaction over the competing unimolecular hydrolysis (reaction with trace water).

    • Optimize Temperature: While heating can accelerate your desired reaction, it will also accelerate decomposition. Run a temperature screen to find the lowest possible temperature that provides a reasonable reaction rate.

    • Strictly Anhydrous Conditions: Re-apply all the steps from the "Troubleshooting Protocol" for Issue 1. For particularly sensitive reactions, consider using a glovebox for the reaction setup.

Data Summary and Visual Guides

Table 1: Handling and Compatibility Summary
Condition/ReagentRecommendationRationale
Storage 2-8°C, under Inert Gas, Tightly Sealed, DesiccatedPrevents thermal degradation and hydrolysis from atmospheric moisture.[1]
Solvents Anhydrous Aprotic (MeCN, DCM, THF)Minimizes the primary decomposition pathway: hydrolysis of the sulfonyl fluoride.[3]
Acids (Brønsted & Lewis) AVOID Causes rapid cleavage of the acid-labile tert-butoxy protecting group.[5]
Water / Alcohols AVOID Protic sources cause hydrolysis of the sulfonyl fluoride to the inactive sulfonic acid.[3][9]
Strong Nucleophilic Bases AVOID (e.g., NaOH, MeO⁻)Can react with the sulfonyl fluoride electrophile.
Non-Nucleophilic Bases COMPATIBLE (e.g., Et₃N, DIPEA)Can be used to scavenge acid without reacting at the sulfonyl fluoride center.[2]
General Handling Handle under Inert AtmosphereMinimizes contact with atmospheric moisture and oxygen.[10]
Diagram 1: Primary Decomposition Pathways

This diagram illustrates the two main routes of degradation for 2-(tert-butoxy)pyridine-3-sulfonyl fluoride. Understanding these pathways is critical for diagnosing experimental issues.

DecompositionPathways start 2-(tert-butoxy)pyridine- 3-sulfonyl fluoride hydrolysis_product 2-(tert-butoxy)pyridine- 3-sulfonic acid start->hydrolysis_product  H₂O (Moisture) (Hydrolysis) acid_product 2-hydroxypyridine- 3-sulfonyl fluoride start->acid_product  H⁺ (Acid) (Deprotection)

Caption: The two distinct decomposition routes for the title compound.

References

  • Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. (Details decomposition pathways for various heteroaromatic sulfonyl halides, identifying hydrolysis as key for 3-pyridyl isomers). Available at: [Link]

  • Chen, K., et al. "Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids." Chemical Communications. (Discusses the relative stability of sulfonyl fluorides). Available at: [Link]

  • Li, G., et al. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Organic & Biomolecular Chemistry. (Reviews the stability and reactivity balance of sulfonyl fluorides). Available at: [Link]

  • Furukawa, N., Tsuruoka, M., & Hoshiai, H. "IPSO-SUBSTITUTION REACTIONS OF 2- AND 4-SULFONYLPYRIDINES WITH GRIGNARD REAGENTS." Heterocycles. (Discusses reactivity at the 2-position of the pyridine ring). Available at: [Link]

  • Cornella, J., et al. "Synthesis of Sulfonyl Fluorides from Sulfonamides." Angewandte Chemie. (Describes the higher stability of sulfonyl fluorides compared to chlorides). Available at: [Link]

  • Chen, K., et al. "Palladium-catalyzed ortho-sulfonylation of 2-aryloxypyridines and subsequent formation of ortho-sulfonylated phenols." The Journal of Organic Chemistry. (Discusses reactions involving 2-aryloxypyridines). Available at: [Link]

  • Potekhin, A. A., et al. "Regioselective Reactions of Pyridine-2-sulfenyl Bromide with Vinyl and Allyl Ethers." Chemistry of Heterocyclic Compounds. (Provides context on the reactivity of substituted pyridines). Available at: [Link]

  • Noël, T., et al. "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society. (Notes that sulfonic acid from hydrolysis is a common byproduct). Available at: [Link]

  • Amare, M. G., & Gilla, G. "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts. (Reviews the stability of sulfonyl fluorides compared to other sulfonyl halides). Available at: [Link]

  • "A fast and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions." ResearchGate. (Demonstrates cleavage of 2-tert-butoxypyridine with a Lewis acid). Available at: [Link]

  • "Sulfuryl fluoride." Centers for Disease Control and Prevention (CDC). (Provides data on handling gaseous sulfonyl fluoride, relevant to the functional group). Available at: [Link]

  • De, S., & Seidel, D. "C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates." The Journal of Organic Chemistry. (Shows use of Et3N with sulfonyl chlorides and pyridines). Available at: [Link]

  • Chen, Y., et al. "Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists." Journal of Medicinal Chemistry. (General synthesis context for substituted alkoxypyridines). Available at: [Link]

  • "Acids." ACS GCI Pharmaceutical Roundtable Reagent Guides. (Details the acid-lability of tert-butyl esters and ethers). Available at: [Link]

  • "ChemInform Abstract: Acid- and Isobutylene-Free Synthesis of t-Butyl Ethers by in situ Formation of 2-t-Butoxy-1-methylpyridinium Triflate." ResearchGate. (Discusses the reactivity of 2-tert-butoxypyridine). Available at: [Link]

  • Lange, J-P., et al. "Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts." Molecules. (Provides general context for acid-catalyzed decomposition kinetics). Available at: [Link]

Sources

Optimization

Technical Support Guide: Solvent Effects on 2-(tert-butoxy)pyridine-3-sulfonyl Fluoride

Introduction: The Reagent Profile You are working with 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized "SuFEx" (Sulfur-Fluoride Exchange) hub. To successfully utilize this reagent, you must understand the ten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reagent Profile

You are working with 2-(tert-butoxy)pyridine-3-sulfonyl fluoride , a specialized "SuFEx" (Sulfur-Fluoride Exchange) hub. To successfully utilize this reagent, you must understand the tension between its two functional handles:

  • The Sulfonyl Fluoride (–SO₂F): A "click" chemistry handle.[1][2][3][4] It is generally stable to hydrolysis but reacts with nucleophiles (amines, phenols) upon activation.

  • The 2-tert-butoxy Group: An electron-donating, bulky substituent. It serves two roles: it modulates the electrophilicity of the sulfonyl group (making it more selective but potentially slower reacting than unsubstituted analogs) and acts as a masked 2-pyridone.

Critical Warning: The tert-butoxy group is acid-labile.[5] Solvent acidity—even trace amounts in aged chloroform—can trigger deprotection, ruining your scaffold before the SuFEx reaction occurs.

Part 1: Solvent Selection Matrix

The choice of solvent dictates reaction kinetics, stability, and selectivity. Do not treat this reagent like a standard sulfonyl chloride.

Recommended Solvents
SolventPolarity (ε)SuitabilityTechnical Notes
Acetonitrile (MeCN) 37.5Optimal Best balance of solubility and reaction rate. High polarity stabilizes the transition state of nucleophilic substitution at the sulfur center.
Dichloromethane (DCM) 8.9Good Excellent solubilizer for the lipophilic tert-butyl group. Slower reaction rates than MeCN; often used for biphasic reactions.
THF 7.5Moderate Good solubility. Ensure it is inhibitor-free and anhydrous. Peroxides can degrade the pyridine ring; trace acids cleave the t-Bu group.
DMF / DMSO HighConditional Accelerates kinetics significantly but complicates workup. High boiling points make removal difficult without heating, which risks thermal degradation of the t-Bu ether.
Solvents to Avoid
  • Unneutralized Chloroform (CHCl₃): Often contains HCl/Phosgene. High Risk: Cleaves the tert-butoxy group to form 2-pyridone.

  • Alcohols (MeOH, EtOH): While SuFEx is "orthogonal," strong bases (like DBU) used in the reaction can promote solvolysis of the sulfonyl fluoride to the sulfonate ester in alcoholic media.

  • Unbuffered Water: While SuFEx is often cited as water-compatible, the specific 2-(tert-butoxy) derivative is hydrophobic. On-water conditions often lead to precipitation and stalled reactivity unless a co-solvent is used.

Part 2: Troubleshooting & FAQs

Scenario A: Stability & Solubility Issues

Q: I dissolved the reagent in CDCl₃ for NMR, and the spectrum shows a new set of peaks and loss of the t-butyl singlet. What happened? A: You likely observed acid-catalyzed deprotection.

  • The Mechanism: Trace HCl in chloroform protonates the pyridine nitrogen or the ether oxygen, facilitating the cleavage of the tert-butyl cation (isobutylene loss) and tautomerization to 2-pyridone-3-sulfonyl fluoride.

  • The Fix: Always filter CDCl₃ through a small plug of basic alumina or K₂CO₃ before dissolving this reagent, or switch to CD₃CN or DMSO-d₆.

Q: The reagent is not dissolving completely in my reaction solvent. A: The tert-butoxy group adds significant lipophilicity.

  • The Fix: If using MeCN, mild warming (30°C) usually suffices. If issues persist, use a solvent mixture: DCM:MeCN (1:1) . This combines the solubilizing power of DCM with the kinetic acceleration of MeCN.

Scenario B: Reaction Kinetics (The SuFEx Coupling)

Q: My reaction with a secondary amine is sluggish in DCM. Should I heat it? A: Avoid heating above 60°C if possible.

  • Why? Thermal elimination of the tert-butyl group is a known decay pathway for 2-alkoxypyridines (Chapman-like rearrangement or elimination).

  • Better Strategy: Switch to a more polar solvent like Acetonitrile (MeCN) . The increased dielectric constant stabilizes the charge-separated transition state of the substitution reaction, accelerating the rate without thermal stress. Alternatively, add a catalyst like Ca(NTf₂) or use a stronger base (BEMP instead of TEA).

Q: I am seeing hydrolysis (–SO₃H) instead of the desired amide/ether. A: This indicates "wet" solvent combined with a base that is too nucleophilic.

  • The Fix:

    • Dry solvents are critical for this specific derivative because the electron-rich t-butoxy group makes the S-F bond slightly less electrophilic, requiring longer reaction times where moisture competition becomes relevant.

    • Use DIPEA or 2,6-Lutidine (sterically hindered bases) instead of small nucleophilic bases to prevent base-mediated hydrolysis.

Part 3: Mechanistic Visualization

The following diagram maps the critical pathways. Note how solvent choice (Acidic vs. Polar Aprotic) determines whether you get the Product or the Degradant.

SuFEx_Pathways cluster_Solvents Solvent Environment Start 2-(tert-butoxy)pyridine- 3-sulfonyl fluoride Acidic Acidic Solvent (e.g., Aged CHCl3) Start->Acidic Dissolution Polar Polar Aprotic (MeCN + Base) Start->Polar Dissolution Wet Wet/Protic (H2O/Alcohol) Start->Wet Dissolution Pyridone DEGRADATION: 2-Pyridone formation (t-Bu cleavage) Acidic->Pyridone Acid Catalysis (- Isobutylene) Product SUCCESS: Sulfonamide/Sulfonate Polar->Product + Nucleophile (R-NH2) SuFEx Mechanism Hydrolysis SIDE REACTION: Sulfonic Acid (S-F Hydrolysis) Wet->Hydrolysis Base mediated attack by H2O

Figure 1: Reaction landscape of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride. Solvent acidity triggers rapid deprotection (Red), while polar aprotic conditions favor the desired SuFEx coupling (Green).

Part 4: Validated Experimental Protocol

Protocol: Coupling with Secondary Amines (SuFEx) This protocol is optimized to preserve the tert-butoxy group while driving the S-F exchange.

Reagents:

  • 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step:

  • Preparation: Flame-dry the reaction vial and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the sulfonyl fluoride in MeCN. Note: If cloudy, sonicate briefly. Do not heat.

  • Addition: Add the amine, followed by the dropwise addition of DBU.

    • Why DBU? It acts as a potent organocatalyst for SuFEx, activating the S-F bond via hydrogen bonding or silicon activation (if silyl ethers are used).

  • Monitoring: Stir at Room Temperature (20-25°C). Monitor by TLC or LCMS.

    • Timeframe: Reaction is typically complete in 2–6 hours.

  • Workup (Crucial):

    • Dilute with Ethyl Acetate.[5]

    • Wash with Saturated NaHCO₃ (Do NOT use HCl or acidic buffers).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography on Silica.

    • Eluent: Hexane/EtOAc (add 1% Triethylamine to the eluent if the product is acid-sensitive).

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Dong, J., et al. (2014). "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126(36), 9606-9610. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (Specifically regarding acid lability of tert-butyl ethers/esters). Wiley. [Link]

  • Lemos, A., et al. (2019). "Synthesis of Sulfonyl Fluorides through Electrochemical Oxidative Coupling." Journal of the American Chemical Society, 141(21), 8458–8463. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Cross-Reactivity Profiling of 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (tBu-Py-SF)

Executive Summary 2-(tert-butoxy)pyridine-3-sulfonyl fluoride (herein referred to as tBu-Py-SF ) represents a class of "tunable" electrophiles designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(tert-butoxy)pyridine-3-sulfonyl fluoride (herein referred to as tBu-Py-SF ) represents a class of "tunable" electrophiles designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike traditional sulfonyl fluorides that often exhibit promiscuous reactivity, the incorporation of the bulky, electron-donating tert-butoxy group at the C2 position modulates the electrophilicity of the C3-sulfonyl fluoride.

This guide provides a technical framework for validating the cross-reactivity of tBu-Py-SF against industry standards. It is designed for chemical biologists and medicinal chemists seeking to distinguish between specific target engagement (e.g., catalytic tyrosines/lysines) and non-specific background labeling.

Chemical Rationale: The "Goldilocks" Electrophile

To understand the cross-reactivity profile of tBu-Py-SF, one must analyze its structural electronic and steric parameters compared to standard reagents.

Structural Analysis[1][2][3]
  • Scaffold: The pyridine ring is electron-deficient, generally activating the sulfonyl fluoride (SF) warhead.

  • Modulation (Electronic): The tert-butoxy oxygen at C2 donates electron density into the ring via resonance, counteracting the pyridine's electron withdrawal. This dampens the reactivity of the SF group, preventing rapid hydrolysis.

  • Modulation (Steric): The bulky tert-butyl group creates a steric shield near the C3-SF moiety. This restricts access to small, solvent-exposed nucleophiles while permitting reaction within confined, ordered protein pockets (the "context-dependent" reactivity).

Mechanism of Action

The probe functions via SuFEx, a mechanism distinct from the rapid acylation seen with reagents like PMSF.

SuFEx_Mechanism Probe tBu-Py-SF (Latent Electrophile) Transition Transition State (Fluoride Stabilization) Probe->Transition Nucleophilic Attack (Tyr-OH / Lys-NH2) Environment Protein Pocket (H-Bond Network) Environment->Transition Catalytic Assistance (Asp/His/Arg) Product Sulfonylated Protein (Stable Covalent Adduct) Transition->Product Fluoride Departure (SuFEx) Sterics Steric Shielding (Prevents Hydrolysis) Sterics->Probe

Figure 1: Mechanism of context-dependent SuFEx activation. The tert-butoxy group (implied in probe structure) prevents non-specific attack, requiring a structured protein pocket to catalyze the fluoride departure.

Comparative Performance Matrix

The following data summarizes the expected performance of tBu-Py-SF relative to common alternatives.

FeaturetBu-Py-SF (Target)PMSF (Alternative 1)Benzenesulfonyl Fluoride (Alternative 2)
Primary Target Context-specific Tyr, Lys, HisActive Site SerineBroad Lys/Tyr (Surface)
Reactivity Type SuFEx (Slow, Specific)Acylation (Fast, Promiscuous)SuFEx (Moderate, Non-specific)
Aqueous Stability High (>24h half-life)Low (<1h half-life)Moderate (~4-6h half-life)
Steric Hindrance High (tert-butyl shielding)LowLow
Cross-Reactivity Low (Requires pocket activation)High (Reacts with any accessible Ser)Medium (Surface labeling common)
Application Target Identification / ABPPProtease InhibitionGeneral Protein Modification

Experimental Protocols for Cross-Reactivity Validation

To rigorously validate tBu-Py-SF, you must perform a "Self-Validating" workflow that proves the labeling is specific and not due to electrostatic adsorption or non-specific aggregation.

Protocol A: Hydrolytic Stability Assay (NMR)

Purpose: To demonstrate that the probe survives in aqueous buffer long enough to find its target without non-specific hydrolysis.

  • Preparation: Dissolve tBu-Py-SF (10 mM) in deuterated DMSO (

    
    -DMSO).
    
  • Initiation: Dilute 1:10 into deuterated phosphate buffer (pH 7.4) to a final concentration of 1 mM.

  • Measurement: Acquire

    
    F-NMR spectra every 30 minutes for 24 hours.
    
  • Quantification: Monitor the disappearance of the sulfonyl fluoride signal (~ +65 ppm) and the appearance of free fluoride ion (~ -120 ppm).

  • Benchmark: Run parallel assays with PMSF (rapid decay expected) and Benzenesulfonyl fluoride.

Protocol B: Gel-Based Competitive ABPP

Purpose: To visualize the selectivity window and prove site-specificity.

Reagents:

  • Proteome: HEK293T Soluble Lysate (1 mg/mL).

  • Probe: tBu-Py-SF (Alkyne-tagged analog or post-click compatible).

  • Competitor: Unlabeled tBu-Py-SF (10x excess).

  • Reporter: Rhodamine-Azide.

Workflow:

  • Competition: Pre-incubate lysate with Vehicle (DMSO) or Unlabeled tBu-Py-SF (100 µM) for 30 min at 37°C.

  • Labeling: Add Alkyne-tBu-Py-SF (10 µM) to both samples. Incubate for 1 hour.

  • Click Chemistry: Add CuAAC mix (1 mM CuSO4, 100 µM TBTA, 1 mM TCEP, 100 µM Rhodamine-Azide). React for 1 hour at RT.

  • Analysis: Quench with SDS-loading buffer, boil, and resolve on SDS-PAGE. Scan for fluorescence.

  • Interpretation:

    • Specific Targets: Bands that disappear in the "Competitor" lane.

    • Cross-Reactivity: Bands that remain bright in the "Competitor" lane (indicating non-saturable, non-specific binding).

Protocol C: LC-MS/MS Site Identification (SILAC/TMT)

Purpose: To map the exact amino acid residues modified and quantify the "Promiscuity Index".

ABPP_Workflow Step1 Lysate Preparation (Light vs Heavy SILAC) Step2 Probe Treatment (tBu-Py-SF vs DMSO) Step1->Step2 Step3 Digestion & Enrichment (Trypsin + Biotin-Click) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Filtering (Selectivity Filter) Step4->Step5

Figure 2: Mass Spectrometry workflow for defining the residue-level selectivity of tBu-Py-SF.

Data Analysis Criteria:

  • True Targets: High Heavy/Light ratio (>5).

  • Non-Specific Background: Ratio near 1.

  • Residue Specificity: Filter for Tyr, Lys, His, Ser modifications. A high-quality SuFEx probe like tBu-Py-SF should show a bias toward Tyrosine and Lysine in catalytic clefts, unlike PMSF which dominates Serine.

References

  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition.

  • Jones, L. H., et al. (2015). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science.

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identifying Proteins Targeted by Latent Electrophiles." Journal of the American Chemical Society.[1]

  • Cravatt, B. F., et al. (2013). "Chemical Proteomics with Sulfonyl Fluoride Probes." Chemistry & Biology.

  • Validation of SuFEx Probes. (2023). Methods in Enzymology.

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2-(Tert-butoxy)pyridine-3-sulfonyl Fluoride: A Guide for Laboratory Professionals

For the innovative researcher in drug development and chemical synthesis, the introduction of novel reagents is a gateway to discovery. Among these, 2-(Tert-butoxy)pyridine-3-sulfonyl fluoride stands as a promising build...

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher in drug development and chemical synthesis, the introduction of novel reagents is a gateway to discovery. Among these, 2-(Tert-butoxy)pyridine-3-sulfonyl fluoride stands as a promising building block. However, its unique chemical structure, combining a reactive sulfonyl fluoride moiety with a pyridine ring and a tert-butoxy group, necessitates a comprehensive understanding of its safe handling. This guide provides essential, in-depth safety and logistical information, moving beyond a simple checklist to empower you with the scientific rationale behind each procedural step.

Hazard Assessment: Understanding the Reactivity Profile

Key Hazards:

  • Corrosivity: The sulfonyl fluoride group is highly reactive and can cause severe skin burns and eye damage upon contact.[1][2] This is the primary and most immediate hazard.

  • Inhalation Toxicity: Vapors or dusts of sulfonyl fluorides can be toxic if inhaled, potentially causing severe irritation to the respiratory tract.[2]

  • Hydrolysis and Hydrogen Fluoride (HF) Release: A critical and potentially severe hazard associated with sulfonyl fluorides is their reaction with water or moisture to release hydrofluoric acid (HF). HF is a highly corrosive and toxic substance that can cause severe burns, which may not be immediately painful, and can lead to systemic toxicity. The presence of the tert-butoxy group may influence the rate of hydrolysis.

  • Reactivity with Bases: While sulfonyl fluorides are reactive, they are also utilized in reactions with bases. Uncontrolled reactions with strong bases should be avoided.

Hazard Identification Summary Table:

Hazard CategoryDescriptionPrimary Concern
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[1][2]Direct contact with skin and eyes.
Acute Inhalation Toxicity Potential for severe respiratory tract irritation and toxicity.[2]Inhalation of dust or vapors.
Reactivity Hazards Reacts with water/moisture to potentially release Hydrogen Fluoride (HF).Generation of highly toxic and corrosive HF gas.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-(Tert-butoxy)pyridine-3-sulfonyl fluoride. The selection of appropriate PPE is not merely a suggestion but a critical safety requirement.

Eye and Face Protection
  • Primary Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.

  • Enhanced Protection: Due to the severe corrosivity of the material and the potential for splashes, a full-face shield worn over chemical splash goggles is strongly recommended, especially when handling larger quantities or during initial handling of the substance.

Hand Protection

The choice of gloves is critical due to the high reactivity of the compound. Disposable nitrile gloves are a common laboratory choice, but their effectiveness against pyridine and its derivatives for prolonged contact is poor.[3][4]

  • For Incidental Contact (Splashes): Double gloving with nitrile gloves is a practical approach for short-duration tasks. If a splash occurs, the outer glove must be removed and replaced immediately.

  • For Extended Use or Immersion: For longer procedures or where significant contact is possible, heavier-duty gloves with proven resistance to both pyridine and corrosive chemicals are necessary. Butyl rubber or Viton® gloves are recommended for their superior chemical resistance.[5] Always consult the glove manufacturer's specific chemical resistance data.

Glove Selection Guide:

Glove MaterialProtection Level for Pyridine/Sulfonyl FluoridesRecommended Use Case
Nitrile (Standard Lab Gloves) Poor for prolonged contact, Fair for incidental splash.[3][4]Short-term handling, double-gloved.
Butyl Rubber Excellent Extended handling, potential for immersion.[5]
Viton® Excellent Extended handling, potential for immersion.[5]
Body Protection
  • A flame-resistant lab coat should be worn and buttoned to its full length.

  • Ensure that legs and feet are fully covered by wearing long pants and closed-toe, chemical-resistant shoes.

Respiratory Protection

All handling of 2-(Tert-butoxy)pyridine-3-sulfonyl fluoride should be performed within a certified chemical fume hood to minimize inhalation exposure. In the event of a significant spill or ventilation failure, respiratory protection will be necessary.

  • Air-Purifying Respirators (APR): A full-facepiece respirator with combination cartridges for organic vapors and acid gases (e.g., a yellow-coded cartridge) is recommended.[6][7][8]

  • Supplied-Air Respirators (SAR): For emergency situations with unknown concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is required.[9]

Respirator Cartridge Color Coding:

ColorProtection Against
Black Organic Vapors[6][8]
White Acid Gases[6][8]
Yellow Organic Vapors and Acid Gases[6][8]

Operational Plan: From Receipt to Reaction

A well-defined operational plan ensures that safety is integrated into every step of the workflow.

operational_workflow cluster_pre_handling Pre-Handling cluster_handling Handling and Use cluster_post_handling Post-Handling receipt Receiving and Inspection storage Secure and Designated Storage receipt->storage sds_review Review SDS of Analogs storage->sds_review fume_hood Work in Chemical Fume Hood sds_review->fume_hood ppe Don Appropriate PPE fume_hood->ppe weighing Inert Atmosphere Weighing ppe->weighing reaction_setup Reaction Setup weighing->reaction_setup decontamination Decontaminate Work Area reaction_setup->decontamination waste_disposal Segregate and Dispose of Waste decontamination->waste_disposal

Caption: A logical workflow for the safe handling of 2-(Tert-butoxy)pyridine-3-sulfonyl fluoride.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong acids, and strong bases.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling Procedures
  • ALWAYS handle this compound within a certified chemical fume hood.

  • Before starting work, ensure that a safety shower and eyewash station are readily accessible.

  • When weighing the solid, do so in a glove box or under an inert atmosphere to prevent exposure to moisture.

  • Use compatible tools and equipment (e.g., avoid reactive metals).

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle. All waste containing 2-(Tert-butoxy)pyridine-3-sulfonyl fluoride must be treated as hazardous waste.

disposal_plan cluster_waste_generation Waste Generation cluster_waste_management Waste Management solid_waste Contaminated Solids (Gloves, Wipes) segregation Segregate Waste Streams solid_waste->segregation liquid_waste Reaction Residues and Solvents liquid_waste->segregation acute_waste Unused/Expired Compound acute_waste->segregation labeling Label Hazardous Waste Containers segregation->labeling storage Store in a Designated Satellite Accumulation Area labeling->storage disposal Arrange for Professional Disposal storage->disposal

Caption: A systematic approach to the disposal of waste generated from 2-(Tert-butoxy)pyridine-3-sulfonyl fluoride.

Waste Segregation
  • Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent pads should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers may still contain hazardous residue and should be treated as hazardous waste.

Decontamination and Spill Response

In the event of a spill, evacuate the area and, if safe to do so, prevent the spread of the material.

  • For small spills: Use a spill kit with an absorbent material that is compatible with corrosive and reactive chemicals. Do not use water.

  • Decontamination: The affected area should be decontaminated with a weak basic solution, such as a 5% sodium bicarbonate solution, to neutralize any residual acidity and facilitate the decomposition of the sulfonyl fluoride.

  • For large spills: Evacuate the laboratory and contact your institution's environmental health and safety department immediately.

Final Disposal
  • All waste must be disposed of through a licensed hazardous waste disposal company.[10][11][12]

  • Incineration at high temperatures is the preferred method for the destruction of pyridine-containing waste.[10]

By adhering to these detailed protocols, researchers can confidently and safely utilize 2-(Tert-butoxy)pyridine-3-sulfonyl fluoride in their pursuit of scientific advancement. The principles of understanding the hazard, utilizing appropriate engineering controls and PPE, and planning for the entire lifecycle of the chemical are paramount to a safe and successful research environment.

References

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. (URL: [Link])

  • PYRIDINE FOR SYNTHESIS - Loba Chemie. (URL: [Link])

  • NIOSH Color Coding for Respirator Cartridges and Filters. OSHACode EHS Training. (URL: [Link])

  • Glove Guide - Chemical Compatibility. University of South Florida. (URL: [Link])

  • Respirator Selection. 3M. (URL: [Link])

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC. (URL: [Link])

  • Color Coding for NIOSH Approved Respirator Cartridges and Canisters. (URL: [Link])

  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. (URL: [Link])

  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. (URL: [Link])

  • Safety Data Sheet. (URL: [Link])

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (URL: [Link])

  • OSHA Glove Selection Chart. Environmental Health and Safety. (URL: [Link])

Sources

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